Technical Documentation Center

CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE
  • CAS: 1252572-33-0

Core Science & Biosynthesis

Foundational

Engineering Autotaxin (ATX) Inhibitors: The Role of the cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to complex, sp3-rich 3D scaffolds has revolutionized the development of highly selective kinase and enzyme inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to complex, sp3-rich 3D scaffolds has revolutionized the development of highly selective kinase and enzyme inhibitors. Among these, the cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine scaffold has emerged as a cornerstone building block. This technical guide provides an in-depth analysis of this bicyclic system, exploring its structural causality, its critical role in targeting the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis, and field-proven protocols for its derivatization in high-throughput drug discovery.

Chemical Architecture & Physicochemical Properties

The structural brilliance of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine lies in its fused 5,7-bicyclic architecture. The molecule consists of a 5-membered pyrrolidine ring fused to a 7-membered azepine ring.

Mechanistic Design Advantages:

  • Conformational Rigidity: The cis-ring junction locks the molecule into a distinct "V-shaped" or cup-like conformation. This rigidity dictates precise dihedral angles, minimizing the entropic penalty upon target binding compared to flexible aliphatic chains.

  • High Fsp3 Character: The saturation of the carbon framework increases the fraction of sp3 carbons (Fsp3), which strongly correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability.

  • Orthogonal Protection: The presence of a tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen (N-2) leaves the azepine nitrogen (N-6) available for immediate, regioselective functionalization.

Table 1: Physicochemical Profile
PropertyValue
Chemical Name cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride
CAS Number 1588507-46-3 (HCl salt) / 1251013-07-6 (Free base)
Molecular Formula C13H25ClN2O2 (HCl salt)
Molecular Weight 276.80 g/mol
Physical State Solid (Non-hygroscopic as HCl salt)
Key Structural Features Fused 5,7-bicyclic system, cis-stereocenter, orthogonal N-protection

Data supported by commercial synthesis standards for custom screening libraries[1].

Biological Context: The ATX-LPA Axis

The primary therapeutic application of the cis-octahydro-pyrrolo[3,4-d]azepine scaffold is the synthesis of inhibitors targeting Autotaxin (ATX / ENPP2) . ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA).

LPA signals through six known G-protein coupled receptors (LPA1-6), driving cellular proliferation, migration, and survival. Dysregulation of this axis is a primary driver in fibrotic diseases (such as idiopathic pulmonary fibrosis) and tumor metastasis, making ATX a highly validated clinical target[2].

The rigid sp3 core of the pyrrolo-azepine scaffold is perfectly suited for the T-shaped ATX binding pocket. One nitrogen vector typically anchors a pharmacophore into the hydrophobic lipid-binding channel, while the other projects a zinc-binding or allosteric modulating group into the catalytic domain, as documented in3[3].

ATX_Pathway LPC LPC ATX Autotaxin (ENPP2) LPC->ATX LPA LPA ATX->LPA GPCR LPA Receptors (LPA1-6) LPA->GPCR Pathology Fibrosis & Cancer GPCR->Pathology

Fig 1. The ATX-LPA signaling cascade driving fibrotic pathology and cancer progression.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for the derivatization and biological evaluation of the scaffold.

Protocol A: Regioselective Functionalization (N-Amidation)

This protocol details the coupling of a carboxylic acid to the free azepine nitrogen, followed by Boc deprotection.

  • Causality Check: We utilize the HCl salt of the scaffold because it is highly stable against oxidation compared to the free base[4]. HATU is selected as the coupling reagent because its HOAt-based active ester efficiently overcomes the steric hindrance inherent to the fused bicyclic amine.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Rationale: Excess DIPEA is required to neutralize the HCl salt of the scaffold in the next step.

  • Coupling: Add cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride (1.0 eq) to the activated ester solution. Stir for 12 hours at room temperature.

  • Validation Checkpoint 1: Monitor reaction completion via LC-MS. Look for the mass corresponding to the Boc-protected intermediate.

  • Workup: Quench with saturated NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude intermediate in minimal DCM. Add 4M HCl in Dioxane (10 eq) and stir for 2 hours. Rationale: Dioxane provides a clean, anhydrous environment that prevents unwanted side reactions, cleanly precipitating the newly formed secondary amine as an HCl salt.

  • Validation Checkpoint 2: Confirm complete deprotection via 1H-NMR (disappearance of the 9H singlet at ~1.4 ppm).

Protocol B: In Vitro Autotaxin Inhibition Assay

To validate the synthesized derivatives, a coupled enzymatic assay is utilized to measure the release of choline from LPC[5].

  • Causality Check: We use an Amplex Red fluorogenic continuous readout rather than an endpoint assay. This allows for kinetic monitoring, which immediately flags false positives caused by compound aggregation or fluorescence quenching.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 5 mM CaCl2, 0.01% Triton X-100).

  • Enzyme/Probe Mix: Combine recombinant human ATX (2 nM final), Choline Oxidase (0.1 U/mL), Horseradish Peroxidase (HRP, 1 U/mL), and Amplex Red (50 µM) in the assay buffer.

  • Compound Incubation: Dispense 10 µL of the test compound (serial dilutions in DMSO) into a 384-well black microplate. Add 40 µL of the Enzyme/Probe mix. Incubate for 30 minutes at 37°C. Self-Validation: Include PF-8380 as a positive control and a "No ATX" well as a counter-screen to ensure the compound does not inhibit HRP or Choline Oxidase.

  • Substrate Addition: Initiate the reaction by adding 50 µL of LPC (14:0) substrate (20 µM final).

  • Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes. Calculate IC50 values based on the initial velocity of the linear phase.

Workflow Synth Scaffold Derivatization (N-2 & N-6) Purify LC-MS & NMR Validation Synth->Purify Assay ATX Enzymatic Assay (Amplex Red) Purify->Assay Hit Hit Identification (IC50 < 10 nM) Assay->Hit

Fig 2. Self-validating high-throughput workflow for ATX inhibitor hit identification.

Conclusion

The cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine scaffold is a highly versatile, stereochemically rigid building block that has fundamentally advanced the discovery of Autotaxin inhibitors. By projecting pharmacophores into the ATX catalytic and allosteric pockets at precise vectors, it overcomes the pharmacokinetic limitations of traditional planar molecules. Adhering to the rigorous synthesis and validation protocols outlined above ensures high-fidelity hit generation in modern drug discovery pipelines.

References

  • "1588507-46-3, Cis-2-Boc-Octahydro-Pyrrolo[3,4-D]Azepine Hydrochloride" , AccelaChem. URL:[1]

  • "Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors" , US Patent 11,098,048 B2. URL:[3]

  • "cis-Octahydro-1H-isoindole hydrochloride; CAS No.:161829-92-1" , ChemShuttle. URL:[4]

  • "New bicyclic derivatives" , WO Patent 2014048865A1. URL:[5]

  • "Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors" , US Patent 9,802,944 B2. URL:[2]

Sources

Exploratory

Advanced Synthesis and Mechanistic Pathway of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine

Executive Summary & Pharmacological Context The bicyclic scaffold cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (CAS RN: 1251013-07-6) has emerged as a privileged structural motif in modern drug discovery. Most notably, it s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The bicyclic scaffold cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (CAS RN: 1251013-07-6) has emerged as a privileged structural motif in modern drug discovery. Most notably, it serves as the core pharmacophore for potent Autotaxin (ATX) inhibitors1[1].

Autotaxin is a secreted enzyme responsible for hydrolyzing lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid signaling molecule. The ATX-LPA signaling axis mediates cellular responses via G-protein coupled receptors (GPCRs), driving pathophysiological conditions such as pulmonary fibrosis, rheumatoid arthritis, and tumor metastasis 2[2]. Integrating the rigid, sp3-rich pyrrolo[3,4-d]azepine architecture into drug candidates provides optimal spatial geometry to occupy the hydrophobic pocket of the ATX enzyme, as validated by high-resolution X-ray crystallography 3[3].

Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis GPCR LPA Receptors (GPCRs) LPA->GPCR Binding Disease Fibrosis & Inflammation GPCR->Disease Signaling Inhibitor cis-2-Boc-octahydro- pyrrolo[3,4-d]azepine Derivatives Inhibitor->ATX Inhibition

Fig 1. ATX-LPA signaling pathway and intervention by pyrrolo[3,4-d]azepine derivatives.

Strategic Retrosynthetic Analysis & Causality

Synthesizing fused 5,7-bicyclic systems requires strict stereochemical control. The cis-fusion at the bridgehead carbons (C3 and C4 of the pyrrolidine ring) is mandatory; a trans-configuration would render the subsequent 7-membered azepine ring closure geometrically impossible due to excessive ring strain.

To guarantee the cis-geometry, we employ a highly diastereoselective [3+2] cycloaddition of an azomethine ylide with a cis-locked olefin 4[4]. Specifically, reacting dimethyl (Z)-hex-3-enedioate with N-benzyl-1-(methoxymethyl)-N-(trimethylsilylmethyl)amine ensures that the two acetic ester appendages on the resulting pyrrolidine are strictly cis.

Following ester reduction and orthogonal protecting group manipulation, the 7-membered azepine ring is constructed via a double nucleophilic substitution (cyclization) using benzylamine. Benzylamine is specifically chosen over ammonia to prevent intermolecular oligomerization, ensuring a self-validating, clean conversion to the tertiary amine, which can later be unmasked via hydrogenolysis.

Synthesis SM Dimethyl (Z)-hex-3-enedioate + Azomethine Ylide Int1 cis-1-Bn-3,4-bis(methoxycarbonylmethyl) pyrrolidine SM->Int1 [3+2] Cycloaddition Int2 cis-1-Boc-3,4-bis(2-hydroxyethyl) pyrrolidine Int1->Int2 1. LiAlH4 2. Pd/C, H2, Boc2O Int3 cis-1-Boc-3,4-bis(2-mesyloxyethyl) pyrrolidine Int2->Int3 MsCl, Et3N Int4 cis-2-Boc-6-Bn-octahydro- pyrrolo[3,4-d]azepine Int3->Int4 BnNH2, K2CO3 Product cis-2-Boc-octahydro- pyrrolo[3,4-d]azepine Int4->Product Pd/C, H2

Fig 2. Convergent 6-step synthetic workflow for cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine.

Quantitative Reaction Parameters

To provide a quick-reference benchmark for process chemists, the stoichiometric equivalents, thermodynamic conditions, and expected yields for the core workflow are summarized below.

StepTransformationKey Reagents (Eq)Temp (°C)Time (h)Expected Yield (%)
1 [3+2] CycloadditionAzomethine precursor (1.2), TFA (0.1)0 → 251282 - 85%
2 Ester ReductionLiAlH₄ (3.0)0 → 65490 - 95%
3 Protecting Group SwapPd/C (10 wt%), H₂ (1 atm), Boc₂O (1.1)251688 - 92%
4 MesylationMsCl (2.5), Et₃N (3.0)-10 → 02> 95% (Crude)
5 Azepine CyclizationBenzylamine (1.5), K₂CO₃ (4.0)802465 - 70%
6 Final DeprotectionPd/C (10 wt%), H₂ (50 psi)501295 - 98%

In-Depth Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure intermediate integrity before proceeding.

Step 1: Synthesis of cis-1-Benzyl-3,4-bis(methoxycarbonylmethyl)pyrrolidine

Rationale: The azomethine ylide generated in situ undergoes a concerted [3+2] cycloaddition with the cis-alkene, transferring the cis-geometry directly to the pyrrolidine ring.

  • Dissolve dimethyl (Z)-hex-3-enedioate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Cool the reactor to 0 °C. Add N-benzyl-1-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.2 eq) dropwise.

  • Introduce a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) to initiate ylide formation.

  • Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the alkene. LC-MS will confirm the target mass [M+H]⁺.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2 & 3: Reduction and Protecting Group Swap

Rationale: The benzyl group is excellent for the cycloaddition but must be swapped for a Boc group to match the final target specifications and allow orthogonal deprotection of the azepine ring later.

  • Reduction: Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C. Slowly add the diester from Step 1. Reflux at 65 °C for 4 hours. Quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the aluminum salts to yield the crude diol.

  • PG Swap: Dissolve the diol in methanol. Add Boc₂O (1.1 eq) and 10% Pd/C (10 wt%).

  • Stir under a hydrogen atmosphere (1 atm) for 16 hours at room temperature. The benzyl group is cleaved, and the free secondary amine is immediately trapped by Boc₂O.

  • Validation Checkpoint: ¹H NMR should show the disappearance of aromatic benzyl protons (7.2-7.4 ppm) and the appearance of a sharp Boc singlet (1.45 ppm, 9H).

Step 4 & 5: Mesylation and Azepine Ring Closure

Rationale: Converting the diol to a dimesylate provides an excellent leaving group for the subsequent macrocyclization. Dilute conditions during cyclization favor intramolecular ring closure over intermolecular polymerization.

  • Activation: Dissolve the Boc-diol in DCM. Add Et₃N (3.0 eq) and cool to -10 °C. Add Methanesulfonyl chloride (MsCl, 2.5 eq) dropwise. Stir for 2 hours, wash with brine, dry, and concentrate to yield the dimesylate quantitatively. Do not purify the dimesylate to avoid degradation.

  • Cyclization: Dissolve the crude dimesylate in anhydrous acetonitrile (MeCN) at a high dilution (0.05 M). Add anhydrous K₂CO₃ (4.0 eq) and benzylamine (1.5 eq).

  • Heat the suspension to 80 °C for 24 hours.

  • Validation Checkpoint: LC-MS will indicate the formation of the bicyclic mass. The cyclization is the most sterically demanding step; monitor carefully to avoid dimers.

  • Filter the inorganic salts, concentrate, and purify via silica gel chromatography to isolate cis-2-Boc-6-benzyl-octahydro-pyrrolo[3,4-d]azepine.

Step 6: Hydrogenolysis to Yield the Target Scaffold
  • Dissolve the cyclized product in ethanol.

  • Add 10% Pd/C (10 wt%) and place the vessel in a Parr hydrogenator under 50 psi of H₂ gas at 50 °C for 12 hours.

  • Filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine as a highly pure solid (or hydrochloride salt if treated with HCl/dioxane).

Conclusion

The synthesis of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine represents a masterclass in geometric control and orthogonal protection strategies. By establishing the critical cis-bridgehead via a [3+2] cycloaddition and carefully executing a double-displacement cyclization, chemists can reliably scale this scaffold. As the demand for highly selective ATX inhibitors grows, mastering the synthesis of this sp3-rich bicyclic core remains an essential competency for modern medicinal chemistry teams.

Sources

Foundational

A Technical Guide to the NMR Spectral Characterization of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine

Introduction The bicyclic diamine scaffold, octahydro-pyrrolo[3,4-d]azepine, represents a privileged structural motif in medicinal chemistry, appearing in a range of compounds targeting various biological pathways. The c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The bicyclic diamine scaffold, octahydro-pyrrolo[3,4-d]azepine, represents a privileged structural motif in medicinal chemistry, appearing in a range of compounds targeting various biological pathways. The cis-fused isomer, in particular, offers a unique three-dimensional arrangement of nitrogen atoms, making it a valuable building block for drug discovery and development. Protecting one of the amine functionalities, typically with a tert-butyloxycarbonyl (Boc) group, is a common and critical step in the synthesis of more complex derivatives.

Unambiguous structural confirmation of these intermediates is paramount to ensure the success of subsequent synthetic steps and the integrity of the final compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry in solution.

This in-depth technical guide provides a comprehensive methodology for the acquisition and interpretation of NMR spectra for cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices, ensuring a self-validating approach to structural elucidation.

Predicted NMR Spectral Features: An Expert's Perspective

Before acquiring any data, an experienced chemist can predict the general features of the ¹H and ¹³C NMR spectra based on the molecule's structure. This predictive analysis is crucial for setting up appropriate experimental parameters and for guiding the subsequent spectral interpretation.

¹H NMR Spectrum

The ¹H NMR spectrum of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine is expected to be complex due to the presence of multiple diastereotopic methylene protons and the conformational flexibility of the seven-membered azepine ring.

  • Boc Group: The most characteristic signal will be a sharp singlet integrating to nine protons, typically appearing in the upfield region around 1.4-1.5 ppm . This signal is a definitive indicator of a successful Boc protection.[1]

  • Aliphatic Protons: The remaining 15 protons attached to the bicyclic core will appear in the range of approximately 1.5 to 3.8 ppm . The signals will likely be multiplets due to complex spin-spin coupling. Protons adjacent to the nitrogen atoms will be shifted downfield. The presence of the Boc group induces a significant downfield shift on the protons of the pyrrolidine ring to which it is attached, compared to the protons on the azepine ring.

  • NH Proton: A broad singlet corresponding to the NH proton of the azepine ring is expected. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it typically appears between 1.5 and 4.0 ppm .

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

  • Boc Group: Two distinct signals from the Boc group will be present: the quaternary carbon (C(CH₃)₃) around 79-81 ppm and the three equivalent methyl carbons (-CH₃) at approximately 28.5 ppm .[2] The carbonyl carbon of the Boc group will resonate further downfield, around 155-156 ppm .[2]

  • Bicyclic Core: The eight carbons of the octahydro-pyrrolo[3,4-d]azepine core will appear in the aliphatic region, typically between 25 and 65 ppm . Carbons directly attached to nitrogen atoms will be the most downfield in this region.

Experimental Protocols for Complete Structural Elucidation

Acquiring a comprehensive set of NMR data is crucial for an unambiguous assignment. The following protocols are designed to provide high-quality data for both one-dimensional and two-dimensional experiments.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

  • Purity: Ensure the sample is of high purity (>95%) to minimize interference from impurities.

  • Solvent: Dissolve 5-10 mg of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine in 0.5-0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Homogenization: Gently vortex or invert the tube several times to ensure a homogeneous solution.

1D NMR Spectra Acquisition
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Scans: 16-64 scans are typically sufficient.

    • Spectral Width: 12-16 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment.

    • Scans: 1024-4096 scans may be necessary due to the lower natural abundance of ¹³C.

    • Spectral Width: 200-250 ppm.

    • Relaxation Delay: 2-5 seconds.

2D NMR Spectra Acquisition: A Deeper Look into Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for resolving signal overlap and establishing through-bond and through-space correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • Rationale: Essential for tracing out the proton networks within the pyrrolidine and azepine rings.

    • Typical Parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.

    • Rationale: Provides a direct link between the proton and carbon skeletons of the molecule, greatly simplifying the assignment of carbon signals.

    • Typical Parameters: 128-256 increments in the indirect dimension, 16-64 scans per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.

    • Rationale: Crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, correlations from the Boc protons to the Boc carbonyl and quaternary carbons can be observed.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space (typically < 5 Å), irrespective of whether they are connected through bonds.

    • Rationale: This is the key experiment for confirming the cis stereochemistry of the ring fusion. Protons on the same face of the bicyclic system will show NOE cross-peaks.

Data Analysis and Structural Elucidation Workflow

A systematic approach is required to analyze the wealth of information provided by the NMR experiments.

G A 1. Assign Boc Group Signals (¹H and ¹³C) B 2. Identify ¹H-¹H Spin Systems (COSY) A->B Use remaining signals C 3. Correlate ¹H and ¹³C Signals (HSQC) B->C Map C to H networks D 4. Assemble Fragments (HMBC) C->D Connect spin systems E 5. Confirm cis-Stereochemistry (NOESY) D->E Verify spatial proximity F 6. Finalize Assignments E->F Consolidate all data

Figure 1. A logical workflow for the complete NMR spectral assignment of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine.

  • Initial Assignments: Begin by assigning the characteristic signals of the Boc group in both the ¹H and ¹³C spectra. This provides an immediate and reliable starting point.

  • Trace Proton Networks with COSY: Analyze the COSY spectrum to identify coupled protons. This will help to delineate the separate spin systems within the pyrrolidine and azepine rings.

  • Link Protons to Carbons with HSQC: Use the HSQC spectrum to assign the carbon signals for all protonated carbons based on the previously established proton assignments.

  • Connect the Dots with HMBC: The HMBC spectrum is crucial for connecting the different spin systems. Look for correlations from protons on one ring to carbons on the other, particularly across the ring fusion. Also, confirm the assignment of quaternary carbons through their correlations to nearby protons.

  • Confirm Stereochemistry with NOESY: The definitive confirmation of the cis-fusion comes from the NOESY spectrum. Key NOE correlations are expected between the bridgehead protons and adjacent axial protons on the same face of the molecule. The absence of NOEs between protons on opposite faces provides further evidence for the assigned stereochemistry.

Quantitative Data Summary (Predicted)

While experimental data is not publicly available in the searched literature, a table of predicted chemical shifts based on known values for similar structures is provided below for guidance. Actual values may vary depending on experimental conditions.

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Boc -C(CH₃)₃~1.45 (s, 9H)~28.5
Boc -C(CH₃)₃-~80.0
Boc -C=O-~156.0
Pyrrolidine CH, CH₂~2.8 - 3.8 (m)~45 - 65
Azepine CH, CH₂~1.5 - 3.0 (m)~25 - 55
Azepine NH~1.5 - 4.0 (br s, 1H)-

Conclusion

The structural elucidation of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine is a non-trivial task that requires a systematic and multi-faceted NMR approach. By combining 1D and 2D NMR techniques, and by following a logical workflow for data analysis, a complete and unambiguous assignment of all proton and carbon signals, as well as the confirmation of the crucial cis-stereochemistry, can be confidently achieved. This guide provides the necessary experimental and intellectual framework for researchers to successfully characterize this important synthetic intermediate and its analogues, thereby ensuring the integrity and quality of their research in drug discovery and development.

References

  • ACG Publications. Records of Natural Products-SI. Available at: [Link]

  • National Institutes of Health. Synthesis of Boc-protected bicycloproline - PMC. Available at: [Link]

  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 2. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Available at: [Link]

  • ResearchGate. (a) Partial ¹H NMR (b) partial ¹H‐¹H COSY and (c) partial ¹H‐¹H NOESY spectra of compound 2 recorded in CDCl3. Available at: [Link]

  • Royal Society of Chemistry. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0251275). Available at: [Link]

  • University of California, San Diego. 2D NMR FOR THE CHEMIST. Available at: [Link]

  • Academia.edu. (PDF) SYNTHESIS AND CHARACTERIZATION OF PYRROLO[2,1- C][1][3]BENZODIAZEPINE-CIRCUMDATIN CONJUGATES. Available at: [Link]

  • University of Arizona. 2D NMR. Available at: [Link]

  • Royal Society of Chemistry. The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. Available at: [Link]

  • ResearchGate. Total synthesis of pyrrolo-azepine fused alkaloids: Aspastipuline, portulacatone and related alkaloids via TFAA mediated intramolecular Friedel-Crafts acylation. Available at: [Link]

  • ScholarWorks@GVSU. Heterocycles via C–H Functionalization Strategies; Synthesis of Pyrroloindoles and Tanshinone IIA. Available at: [Link]

  • pelprek.com. Basic 1h And 13c Nmr Spectroscopy. Available at: [Link]-13c-Nmr-Spectroscopy.pdf)

Sources

Exploratory

Cis-2-boc-octahydro-pyrrolo[3,4-d]azepine safety data sheet MSDS

Title: Technical Whitepaper & Advanced Safety Data Profiling: Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine Executive Summary & Chemical Rationale Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (CAS: 1588507-46-3)[1] is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper & Advanced Safety Data Profiling: Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine

Executive Summary & Chemical Rationale

Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (CAS: 1588507-46-3)[1] is a highly versatile, conformationally restricted bicyclic aliphatic amine scaffold. Widely utilized in modern drug discovery—particularly in the development of kinase inhibitors and GPCR-targeting ligands—this compound offers a unique three-dimensional vector for structure-activity relationship (SAR) exploration. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for orthogonal functionalization of the azepine ring.

This whitepaper synthesizes rigorous safety data sheet (SDS) requirements with advanced handling, stability, and synthetic protocols, providing a comprehensive, self-validating guide for research scientists and drug development professionals.

Physicochemical Profiling

Understanding the physical properties of the scaffold is critical for predicting its behavior in both biological assays and synthetic environments. The free secondary amine in the azepine ring dictates its basicity, solubility profile, and hazard classification.

PropertyValue / Description
Chemical Name cis-tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate
CAS Registry Number 1588507-46-3
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol (Free Base) / 276.80 g/mol (HCl Salt)[2]
Appearance White to off-white solid/powder
Solubility Soluble in DCM, DMF, DMSO, and Methanol; poorly soluble in Hexanes
Storage Temperature 2–8 °C, inert atmosphere (Argon/Nitrogen)

Hazard Characterization & GHS Classification

In accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the handling of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine requires stringent safety protocols. The primary hazards stem from the basic nature of the unprotected azepine nitrogen, which acts as a localized irritant.

  • Skin Corrosion/Irritation (Category 2): The basic secondary amine can disrupt the slightly acidic mantle of the skin, leading to contact dermatitis.

  • Serious Eye Damage/Eye Irritation (Category 2A): Direct contact can cause severe ocular irritation due to localized pH elevation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of fine particulate dust may irritate the respiratory tract.

Causality in Hazard Mitigation: The rationale for utilizing standard personal protective equipment (PPE)—such as nitrile gloves, safety goggles, and a localized exhaust system—is directly tied to preventing the nucleophilic amine from interacting with biological tissues. Standard laboratory safety guidelines, such as those outlined in Prudent Practices in the Laboratory[3], mandate the use of a fume hood to mitigate respiratory exposure to fine powders.

HazardResponse Exposure Accidental Exposure (Skin/Eye) Assess Assess Severity & Consult SDS Exposure->Assess Eye Eye Contact: Flush 15 mins Assess->Eye Skin Skin Contact: Wash with Soap Assess->Skin Med Seek Medical Attention Eye->Med Skin->Med Spill Chemical Spill (Solid/Dust) Clean Sweep & Collect (Avoid Dust) Spill->Clean Clean->Med

Logical workflow for exposure response and hazard mitigation.

Stability, Storage, and the Causality of Degradation

The structural integrity of this compound relies heavily on the stability of the Boc protecting group.

  • Storage Protocol: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen).

  • Degradation Mechanism: The Boc group is highly sensitive to acidic conditions. Exposure to ambient moisture in the presence of trace atmospheric acids (e.g., CO2 forming carbonic acid, or trace HCl in halogenated solvents) can initiate premature deprotection. The mechanism involves the protonation of the carbamate oxygen, followed by the elimination of a tert-butyl cation (which rapidly loses a proton to form isobutylene gas) and the evolution of carbon dioxide[4]. Therefore, maintaining a strictly anhydrous and acid-free storage environment is a self-validating necessity to preserve the compound's purity and prevent pressure buildup in sealed vials.

Synthetic Utility & Self-Validating Experimental Workflows

The primary utility of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine lies in orthogonal functionalization. The free azepine nitrogen is typically functionalized first (via SNAr, reductive amination, or alkylation), followed by Boc deprotection and subsequent functionalization of the pyrrolidine nitrogen.

SyntheticWorkflow Start Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (Stable Precursor) Step1 SNAr or Alkylation at Azepine N-H Base: DIPEA, Solvent: DMF Start->Step1 Step2 Boc Deprotection Reagent: TFA/DCM (1:1), 2h RT Step1->Step2 Step3 Amide Coupling at Pyrrolidine N-H Reagent: HATU, R-COOH Step2->Step3 End Bifunctionalized Target Scaffold Step3->End

Workflow for the synthetic functionalization of the pyrrolo-azepine scaffold.

Step-by-Step Methodology: Boc Deprotection and Validation

To ensure a self-validating system, the following protocol details the removal of the Boc group using Trifluoroacetic Acid (TFA), a standard procedure in organic synthesis[5].

  • Preparation: Dissolve the functionalized cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

    • Rationale: DCM acts as a non-nucleophilic solvent that stabilizes the intermediate carbocation transition states without participating in the reaction.

  • Acid Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add neat TFA dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.

    • Rationale: Cooling prevents exothermic degradation and suppresses the polymerization of the highly reactive tert-butyl cation byproduct.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature.

    • Causality Check: The reaction is accompanied by the visible effervescence of CO2 gas. This bubbling serves as an immediate, visual validation that the decarboxylation step of the deprotection mechanism is actively occurring[6]. Crucial Safety Note: Never run this reaction in a sealed system, as the rapid evolution of CO2 and isobutylene gas will cause critical overpressurization.

  • Monitoring (Self-Validation): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the deprotected mass [M-Boc+H]⁺ validates completion.

  • Workup: Concentrate the mixture in vacuo to remove volatile TFA and DCM. To neutralize the resulting TFA salt, dissolve the crude residue in a minimal amount of Methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or partition between DCM and saturated aqueous NaHCO3.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . United Nations Economic Commission for Europe (UNECE). URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Center for Biotechnology Information (NCBI) / National Academies Press. URL:[Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. URL:[Link]

  • Boc Deprotection Mechanism - TFA . Common Organic Chemistry. URL:[Link]

Sources

Foundational

Architectural Mastery in 3D Space: A Technical Guide to the Stereochemistry and Application of the cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine Scaffold

Introduction: The "Escape from Flatland" In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to sp³-rich, three-dimensional scaffolds is a critical strategy for improving target sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to sp³-rich, three-dimensional scaffolds is a critical strategy for improving target selectivity, solubility, and metabolic stability. Among these advanced 3D architectures, the cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine scaffold (CAS: 1251013-07-6)[1] has emerged as a privileged building block. By fusing a rigid pyrrolidine ring with a flexible azepine ring, this conformationally restricted diamine provides unique vector projections that are impossible to achieve with traditional piperazines or diazepanes.

This technical guide provides an in-depth analysis of the structural stereochemistry, pharmacological applications, and laboratory protocols associated with this highly versatile scaffold.

Structural and Stereochemical Profiling

Nomenclature and Ring Fusion

The pyrrolo[3,4-d]azepine core consists of a 5-membered pyrrolidine ring fused to a 7-membered azepine ring.

  • Numbering: The nitrogen in the pyrrolidine ring is designated as N2 , while the nitrogen in the azepine ring is N6 .

  • Stereocenters: The points of ring fusion occur at carbons 3a and 8a .

Thermodynamic Preference for the cis-Configuration

The stereochemistry at the 3a and 8a bridgehead carbons dictates the overall geometry of the molecule. The commercially and synthetically viable forms of this scaffold possess a cis-configuration (specifically, the (3aR, 8aS) or (3aS, 8aR) enantiomers)[2].

Fusing a 5-membered ring to a 7-membered ring in a trans-configuration introduces severe torsional strain and transannular interactions, making the trans-isomer thermodynamically unstable and synthetically prohibitive. In contrast, the cis-fusion allows the azepine ring to adopt a low-energy twist-chair conformation, while the pyrrolidine ring adopts a stable envelope conformation. This specific 3D geometry projects the N2 and N6 substitution vectors at an angle of approximately 115° to 125°, creating an ideal spatial arrangement for spanning distinct pharmacophore pockets in complex enzyme active sites.

Quantitative Profiling: Physicochemical Advantages

To understand why drug discovery professionals select the cis-pyrrolo[3,4-d]azepine scaffold over simpler diamines, we must analyze its physicochemical properties. The table below summarizes the quantitative data comparing this scaffold to standard reference amines.

Scaffold ArchitecturepKa (Secondary Amine)Calculated LogPTPSA (Ų)3D Vector Angle (N-N)Ring Strain Energy (kcal/mol)
cis-pyrrolo[3,4-d]azepine ~9.5 - 10.20.8 - 1.224.1~115° - 125°Moderate (12 - 15)
trans-pyrrolo[3,4-d]azepine ~9.5 - 10.20.9 - 1.324.1~160° - 170°High (> 25)
Piperazine (Reference)9.8-0.224.1180° (Linear)Low (< 5)
Diazepane (Reference)10.40.124.1Highly FlexibleLow (7 - 9)

Data synthesis indicates that the cis-fused system provides the perfect balance of rigidity (unlike diazepane) and non-linear vector projection (unlike piperazine).

Therapeutic Application: The Autotaxin (ATX) Inhibitor Paradigm

The unique spatial geometry of the cis-octahydro-pyrrolo[3,4-d]azepine scaffold has been heavily leveraged in the development of [3].

Autotaxin is a secreted enzyme responsible for hydrolyzing lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). Elevated LPA levels activate specific G-protein coupled receptors (GPCRs), driving pathological pathways associated with idiopathic pulmonary fibrosis, liver cirrhosis, and cancer metastasis[4].

When functionalized, the N6 position of the pyrrolo[3,4-d]azepine scaffold can project a lipophilic tail deep into the hydrophobic pocket of ATX, while the N2 position projects a zinc-binding group (such as a triazole or carboxylic acid) directly toward the catalytic zinc ions.

ATXPathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Scaffold cis-pyrrolo[3,4-d]azepine Inhibitor Scaffold->ATX Competitive Inhibition GPCR LPA Receptors (LPA1-6) LPA->GPCR Receptor Activation Disease Fibrosis & Cancer Progression GPCR->Disease Downstream Signaling

Mechanism of action for ATX inhibition by pyrrolo[3,4-d]azepine derivatives in fibrotic disease.

Synthetic Methodologies & Stereocontrol

The construction of the cis-fused geometry is typically achieved via a highly diastereoselective [3+2] cycloaddition of an azomethine ylide to an azepine-4,5-dione derivative, or through the catalytic hydrogenation of a fused aromatic precursor. Because these methods yield a racemic mixture of the cis-enantiomers, chiral resolution is required to isolate the active (3aR, 8aS) or (3aS, 8aR) stereoisomers[5].

SynthWorkflow Start Azepine-4,5-dione Derivative Step1 [3+2] Cycloaddition (Azomethine Ylide) Start->Step1 Intermediate cis-Fused Bicyclic Intermediate Step1->Intermediate Sets cis-geometry Step2 Hydrogenation / Reduction (Pd/C, H2) Intermediate->Step2 Racemic Racemic cis-2-Boc-octahydro- pyrrolo[3,4-d]azepine Step2->Racemic ChiralRes Chiral Resolution (SFC / Chiral HPLC) Racemic->ChiralRes Enant1 (3aR, 8aS) Enantiomer ChiralRes->Enant1 Enant2 (3aS, 8aR) Enantiomer ChiralRes->Enant2

Workflow for the synthesis and chiral resolution of the cis-pyrrolo[3,4-d]azepine scaffold.

Self-Validating Experimental Protocol: Orthogonal Functionalization

For drug development professionals, the most common laboratory interaction with this scaffold involves orthogonal functionalization starting from the commercially available [6].

The following is a field-proven, self-validating methodology for the regioselective amidation of N6, followed by the deprotection and functionalization of N2.

Step 1: N6-Amidation

Causality: The azepine nitrogen (N6) is sterically hindered by the adjacent ring fusion. Therefore, highly reactive coupling reagents (like HATU) and a strong, non-nucleophilic base (DIPEA) are required to drive the reaction to completion.

  • Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add 1.0 eq of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride. Stir at room temperature for 4 hours.

  • Validation Check: Perform LC-MS analysis. The reaction is validated when the [M+H]+ peak of the starting amine is entirely replaced by the mass of the N6-acylated product. Quench with water and extract with EtOAc.

Step 2: N2-Boc Deprotection

Causality: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, it leaves a highly polar TFA-salt that is difficult to isolate from the aqueous phase. Using 4N HCl in Dioxane ensures the product precipitates directly as a highly pure, crystalline hydrochloride salt, preventing any risk of epimerization at the 3a/8a carbons during basic workups.

  • Dissolve the purified N6-acylated intermediate in a minimal amount of anhydrous dichloromethane (DCM).

  • Add 10.0 eq of 4N HCl in Dioxane dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Validation Check: A white precipitate will form in the flask. Spot the slurry on a TLC plate and stain with Ninhydrin; a dark purple spot validates the presence of the newly liberated secondary amine at N2. Evaporate the solvent under reduced pressure to yield the HCl salt.

Step 3: N2-Functionalization (Sulfonylation/Alkylation)

Causality: With N6 secured, the less sterically hindered N2 pyrrolidine nitrogen can be easily functionalized.

  • Suspend the deprotected HCl salt in anhydrous DCM.

  • Add 2.5 eq of Triethylamine (TEA) to neutralize the salt, followed by 1.1 eq of the desired sulfonyl chloride or alkyl halide.

  • Stir at room temperature for 2 hours.

  • Validation Check: LC-MS will confirm the final mass. The organic layer can be washed directly with 1N HCl and brine, dried over Na₂SO₄, and concentrated to yield the final orthogonally functionalized active pharmaceutical ingredient (API).

References

  • F. Hoffmann-La Roche AG. "Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors." U.S. Patent US9802944B2, October 31, 2017.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 73505007, US10669268, Example 4.05." PubChem Database. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of Boc-Protected Pyrrolo-azepine Derivatives

Executive Summary Pyrrolo-azepines represent a privileged, fused-bicyclic scaffold in medicinal chemistry. However, the inherent electron-rich nature of the pyrrole ring often complicates downstream synthetic functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolo-azepines represent a privileged, fused-bicyclic scaffold in medicinal chemistry. However, the inherent electron-rich nature of the pyrrole ring often complicates downstream synthetic functionalization. The strategic installation of a tert-butyloxycarbonyl (Boc) protecting group is a critical intervention that fundamentally alters the molecule's physicochemical properties—shifting its lipophilicity, solubility, and electronic distribution. This technical guide provides an in-depth analysis of these physicochemical shifts and outlines self-validating experimental workflows for the synthesis and characterization of Boc-protected pyrrolo-azepine derivatives.

The Rationale for Boc Protection: Causality in Synthesis

Pyrrolo-azepines are frequently embedded in agents targeting 1[1], cyclin-dependent kinases for 2[2], and complex 3[3]. During the synthesis of these complex targets, the unprotected pyrrole nitrogen is highly nucleophilic and susceptible to oxidative degradation.

The introduction of a Boc group via di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) serves a dual mechanistic purpose[4]:

  • Electronic Deactivation: The electron-withdrawing carbamate reduces the electron density of the pyrrole ring. This prevents unwanted electrophilic aromatic substitutions and oxidative degradation during downstream cross-coupling reactions[5].

  • Steric Shielding: The bulky tert-butyl group provides immense steric hindrance, directing regioselective functionalization and preventing catalyst poisoning during metathesis.

Rationale A Unprotected Pyrrolo-azepine (Electron-Rich, Reactive) B Boc2O, DMAP Catalytic Protection A->B C Boc-Protected Pyrrolo-azepine (Electronically Deactivated) B->C D Regioselective Cross-Coupling (e.g., Suzuki, RCM) C->D

Logical workflow demonstrating the synthetic causality of Boc protection.

Physicochemical Properties of Boc-Protected Derivatives

The attachment of a Boc group fundamentally alters the physicochemical profile of the pyrrolo-azepine core, dictating how the molecule behaves in solution, during purification, and in biological assays.

  • Lipophilicity (LogP): The addition of the highly hydrophobic tert-butyl moiety significantly increases the partition coefficient. While this is advantageous for transiently increasing membrane permeability during cellular assays of intermediates, it necessitates eventual deprotection for optimal drug-like properties.

  • Aqueous Solubility: Consequently, the thermodynamic aqueous solubility drops precipitously. Formulations for in vitro testing often require co-solvents like DMSO to prevent precipitation.

  • Chemical Stability: Boc-protected pyrrolo-azepines are highly stable under basic and nucleophilic conditions (e.g., Grignard reactions, Suzuki couplings)[4]. However, they are strictly labile to acidic conditions (e.g., TFA, HCl). This orthogonal stability is actively exploited for traceless deprotection once the core is fully functionalized.

Table 1: Representative Physicochemical Data of Pyrrolo-azepine vs. Boc-Pyrrolo-azepine

PropertyUnprotected Pyrrolo-azepineBoc-Protected Pyrrolo-azepineMechanistic Impact of Boc Group
Molecular Weight (Da) ~135.19~235.30+100.11 Da added bulk
Calculated LogP (cLogP) 1.2 - 1.53.5 - 4.0Significant Increase (Highly Lipophilic)
Aqueous Solubility (pH 7.4) > 5.0 mg/mL< 0.1 mg/mLDrastic Decrease (Requires co-solvents)
pKa (Conjugate Acid) ~16.0 (Pyrrole NH)N/A (Aprotic)Eliminates Hydrogen Bond Donor capacity
Stability (0.1 N HCl) StableHighly Labile (Deprotects)Enables orthogonal acidic deprotection
Stability (1.0 N NaOH) StableStableCompatible with basic cross-couplings

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to verify causality and operational success.

Protocol A: Synthesis of Boc-Protected Pyrrolo-azepine via Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a highly efficient method for constructing the fused azepine ring from an acyclic diene precursor[6].

Materials: N-Boc-diallylpyrrole precursor, Grubbs' 2nd Generation Catalyst, Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the N-Boc-diallylpyrrole precursor (1.0 mmol) in anhydrous DCM (100 mL) to achieve a high dilution (0.01 M). Causality: High dilution kinetically favors intramolecular cyclization over unwanted intermolecular oligomerization.

  • Catalyst Addition: Add Grubbs' 2nd Generation Catalyst (0.05 mmol, 5 mol%) in one portion. The Boc group prevents the pyrrole nitrogen from coordinating with and poisoning the ruthenium center.

  • Reaction: Reflux the mixture at 40°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Quenching: Cool to room temperature and add ethyl vinyl ether (1.0 mL). Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, quenching the reaction and preventing double-bond migration. Stir for 30 minutes.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (silica gel).

  • Validation Checkpoint: Confirm the disappearance of terminal alkene protons (~5.0-6.0 ppm) and the appearance of the internal azepine alkene protons via ¹H-NMR.

RCM_Protocol Step1 1. High Dilution in DCM (Prevents Oligomerization) Step2 2. Add Grubbs II Catalyst (Initiates Metathesis) Step1->Step2 Step3 3. Reflux at 40°C (Drives Cyclization) Step2->Step3 Step4 4. Quench with Ethyl Vinyl Ether (Deactivates Catalyst) Step3->Step4 Step5 5. NMR Validation (Confirms Azepine Formation) Step4->Step5

Step-by-step experimental workflow for the Ring-Closing Metathesis (RCM) synthesis.

Protocol B: Physicochemical Profiling (Thermodynamic Solubility & LogP)

Understanding the exact physical boundaries of the synthesized intermediate is crucial before advancing to biological assays or further functionalization like 7[7].

Step-by-Step Methodology:

  • LogP Determination (Shake-Flask Method):

    • Dissolve 2 mg of the Boc-protected pyrrolo-azepine in 2 mL of 1-octanol (pre-saturated with water).

    • Add 2 mL of aqueous phosphate buffer (pH 7.4, pre-saturated with octanol).

    • Vortex for 5 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

    • Validation Checkpoint: Quantify the concentration in both phases using HPLC-UV. Calculate LogP = log₁₀([Octanol]/[Aqueous]).

  • Thermodynamic Aqueous Solubility:

    • Add excess solid compound to 5 mL of pH 7.4 phosphate buffer in a glass vial.

    • Incubate at 37°C on a rotary shaker for 48 hours to reach thermodynamic equilibrium.

    • Filter the suspension through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly used over Nylon or PES to minimize non-specific binding of the highly lipophilic Boc-derivative to the filter membrane, which would artificially lower the measured solubility.

    • Validation Checkpoint: Analyze the filtrate via quantitative HPLC against a standard calibration curve.

Conclusion

The Boc-protected pyrrolo-azepine is a highly stable, lipophilic intermediate that serves as a robust building block in drug discovery. By understanding the causality behind its physicochemical shifts—namely increased LogP, decreased aqueous solubility, and orthogonal stability—researchers can precisely engineer downstream reactions. Following functionalization, the Boc group is quantitatively removed using 20% Trifluoroacetic acid (TFA) in DCM, restoring the hydrogen-bond donor capacity of the pyrrole and shifting the physicochemical profile back toward optimal drug-like space for biological evaluation.

References

  • Source: Googleapis.
  • Marine Pyrrole Alkaloids Title: Marine Pyrrole Alkaloids Source: MDPI URL
  • Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials Title: Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives Title: Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives Source: PubMed / NIH URL
  • Total Synthesis of (−)
  • Construction of Chiral 1, 2-Cycloalkanopyrrolidines from L-Proline Using Ring Closing Metathesis (RCM)
  • 4b,5,6,9-Tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one Title: 4b,5,6,9-Tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Boc Deprotection Protocols for cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary & Substrate Profiling The bicyclic diam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Substrate Profiling

The bicyclic diamine scaffold, specifically cis-octahydro-pyrrolo[3,4-d]azepine, is a highly versatile pharmacophore frequently utilized in modern drug discovery, notably in the synthesis of Autotaxin (ATX) inhibitors and lysophosphatidic acid (LPA) modulators[1].

Handling cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine presents unique synthetic challenges. The molecule contains two nitrogen atoms: an unprotected, highly basic azepine nitrogen (N6) and a tert-butyloxycarbonyl (Boc) protected pyrrolidine nitrogen (N2). Removing the Boc group yields a highly polar, water-soluble bicyclic diamine. Standard aqueous workups (e.g., NaHCO₃ neutralization) often lead to catastrophic yield losses because the free diamine preferentially partitions into the aqueous phase. Therefore, the deprotection strategy must be designed around anhydrous isolation techniques [2].

This guide details the mechanistic rationale, reagent selection, and self-validating protocols required to efficiently deprotect this scaffold while ensuring high purity and recovery.

Mechanistic Rationale & Reagent Selection

Boc deprotection is an acid-catalyzed process that relies on the protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl cation. The resulting carbamic acid spontaneously decarboxylates to yield the free amine salt.

Because the azepine nitrogen in our substrate is free and basic (pKa ~9.5), it will immediately consume one equivalent of the acid. Causality Check: To drive the deprotection of the N2-Boc group, a significant molar excess of acid (typically 10–20 equivalents) is mandatory. The tert-butyl cation generated during cleavage can theoretically alkylate electron-rich moieties; however, because the azepine nitrogen is heavily protonated under these strongly acidic conditions, it is deactivated against electrophilic attack, often eliminating the need for cation scavengers (like TIPS or anisole) unless other sensitive groups are present on the molecule.

Mechanism A N-Boc Pyrrolo-azepine (Stable Precursor) B Protonated Intermediate (Oxonium Ion) A->B H+ (TFA/HCl) C Carbamic Acid + t-Butyl Cation B->C Cleavage D Free Amine Salt + CO2(g) + Isobutylene(g) C->D Decarboxylation

Fig 1: Acid-catalyzed N-Boc deprotection mechanism and volatile byproduct generation.

Quantitative Comparison: TFA vs. HCl

The choice of acid dictates the physical state of the isolated product[3]. Trifluoroacetic acid (TFA) typically yields hygroscopic oils, whereas Hydrogen Chloride (HCl) in organic solvents promotes the precipitation of crystalline salts.

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Standard Concentration 20–50% (v/v) in DCM[3]4M in Dioxane[4], or 1–3M in CPME/EtOAc[2]
Reaction Kinetics Fast (30 min – 2 hours)Fast to Moderate (30 min – 4 hours)
Product Form (for Diamines) Bis-TFA salt (Viscous, hygroscopic oil)Bis-HCl salt (Crystalline solid)
Isolation Method Evaporation & co-evaporationDirect filtration of precipitate
Green Chemistry Profile Poor (TFA is highly persistent)Better (especially with CPME/EtOAc)[5]

Downstream Processing & Workflow Strategy

Because the cis-octahydro-pyrrolo[3,4-d]azepine diamine is highly water-soluble, the workflow must avoid liquid-liquid extraction. The decision matrix below outlines the optimal path based on the desired final state of the molecule.

Workflow Start Substrate: cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine Q1 Desired Isolation State? Start->Q1 Opt1 TFA in DCM (Standard/Library) Q1->Opt1 Fast, liquid handling Opt2 4M HCl in Dioxane (Scale-up/Crystallization) Q1->Opt2 Solid precipitation preferred Workup1 Concentration in vacuo Yields TFA Salt (Hygroscopic Oil) Opt1->Workup1 Workup2 Direct Filtration Yields HCl Salt (Crystalline Solid) Opt2->Workup2 Freebase Ion Exchange Resin (OH- form) Yields Free Diamine Base Workup1->Freebase Free-basing required Workup2->Freebase Free-basing required

Fig 2: Decision matrix for reagent selection and downstream anhydrous isolation.

Step-by-Step Experimental Protocols

Protocol A: HCl in Dioxane (Recommended for Scale-up & Solid Isolation)

This method is preferred for isolating the diamine as a stable, non-hygroscopic bis-hydrochloride salt[4]. Dioxane is a poor solvent for highly polar amine hydrochlorides, driving the product out of solution and pushing the reaction equilibrium forward.

Materials:

  • cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (1.0 eq)

  • 4M HCl in 1,4-dioxane (10.0 - 15.0 eq)

  • Anhydrous Methanol (minimal, for initial dissolution)

  • Anhydrous Diethyl Ether (for washing)

Procedure:

  • Dissolution: Dissolve the substrate in a minimal volume of anhydrous methanol (e.g., 2 mL per mmol) in an oven-dried flask under nitrogen.

  • Acid Addition: Cool the flask to 0 °C. Slowly add the 4M HCl in dioxane solution dropwise. Self-Validation: Mild gas evolution (CO₂ and isobutylene) should be observed.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. As the reaction progresses, the bis-hydrochloride salt will begin to precipitate as a fine white solid.

  • Monitoring: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The starting material mass (m/z ~241 [M+H]⁺) should disappear, replaced by the free diamine mass (m/z ~141.1 [M+H]⁺).

  • Isolation: Add 3 volumes of anhydrous diethyl ether to fully crash out the salt. Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing & Drying: Wash the filter cake with cold diethyl ether (2 x 10 mL) and dry under high vacuum to constant weight.

Protocol B: TFA in DCM (Recommended for Rapid Discovery/Library Synthesis)

When rapid cleavage is required and the physical state of the intermediate is less critical, TFA in DCM is highly effective[3].

Materials:

  • cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Procedure:

  • Preparation: Dissolve the substrate in DCM to achieve a 0.1 M concentration.

  • Cleavage: Add an equal volume of TFA to the reaction mixture (yielding a 50% v/v TFA/DCM solution). Stir at room temperature for 1 hour.

  • Monitoring: Confirm completion via TLC (Ninhydrin stain; the primary/secondary amine product will stain bright purple/pink) or LC-MS.

  • Concentration: Concentrate the mixture in vacuo using a rotary evaporator.

  • TFA Removal (Crucial Step): To remove residual TFA, dissolve the resulting viscous oil in toluene (10 mL per mmol) and evaporate in vacuo. Repeat this co-evaporation step three times. Self-Validation: The mass of the flask will stabilize once unbound TFA is removed, leaving the bis-TFA salt as a thick, pale-yellow oil.

Protocol C: Anhydrous Free-Basing via Ion Exchange (The "No-Aqueous" Workup)

To convert the bis-HCl or bis-TFA salt back to the free diamine without losing it in an aqueous layer.

Procedure:

  • Resin Preparation: Swell a basic ion-exchange resin (e.g., Amberlyst® A26 OH- form or solid-supported triethylamine) in anhydrous methanol for 15 minutes.

  • Elution: Dissolve the diamine salt in minimal methanol and load it onto a short column of the prepared resin.

  • Collection: Elute with methanol. The resin will trap the chloride or trifluoroacetate counterions, releasing the free base into the eluent.

  • Isolation: Evaporate the methanol in vacuo to yield the free cis-octahydro-pyrrolo[3,4-d]azepine as a free-flowing, albeit air-sensitive and hygroscopic, liquid/semi-solid. Store immediately under inert atmosphere at -20 °C.

References

  • ACS Green Chemistry Institute. Specific solvent issues with BOC deprotection. Retrieved from[Link]

  • US Patent 11,098,048 B2. Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors.
  • Reddit Chempros Community. Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from[Link]

Sources

Application

Application Note: Integrating cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine into High-Throughput Drug Discovery Libraries

Target Audience: Medicinal Chemists, Library Design Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale In modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Library Design Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to mitigate clinical attrition. High fraction sp3 (Fsp3) compounds generally exhibit superior thermodynamic solubility, reduced promiscuity, and lower hERG toxicity.

The scaffold cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (CAS RN 1251013-07-6) has emerged as a highly valuable building block in the construction of DNA-encoded libraries (DELs), fragment-based drug discovery (FBDD) arrays, and high-throughput screening (HTS) decks. As a conformationally restricted, fused bicyclic diamine, it serves as a 3D bioisostere for monocyclic piperazines and diazepanes.

Causality in Scaffold Selection

The specific cis stereochemistry at the ring junction (3a, 8a positions) forces the fused 5- and 7-membered rings into a folded, "V-shaped" topology. This unique vectorization projects substituents into defined 3D space, allowing for deep insertion into hydrophobic protein pockets that flat molecules cannot access. Furthermore, the orthogonal protection strategy—where the pyrrolidine nitrogen is shielded by a tert-butyloxycarbonyl (Boc) group while the azepine nitrogen remains free—enables highly controlled, regiospecific split-and-pool library synthesis[1].

Primary Application: Autotaxin (ATX) Inhibitors

A premier example of this scaffold's utility is in the development of Autotaxin (ATX) inhibitors[2]. ATX is a secreted enzyme (ectonucleotide pyrophosphatase/phosphodiesterase 2) responsible for converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). Aberrant LPA signaling drives tissue remodeling, fibrosis, and tumor metastasis[2].

By utilizing the cis-octahydro-pyrrolo[3,4-d]azepine core, researchers have successfully synthesized potent ATX inhibitors[3]. The azepine nitrogen is typically functionalized with a lipophilic tail (e.g., a substituted benzyl group) to anchor into the ATX lipid pocket, while the pyrrolidine nitrogen is derivatized to interact with the zinc-containing catalytic site[1][4].

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Signaling Disease Fibrosis & Cancer Progression LPAR->Disease Inhibitor Pyrrolo[3,4-d]azepine Inhibitors Inhibitor->ATX Blocks

Diagram 1: Mechanism of Autotaxin (ATX) inhibition by pyrrolo[3,4-d]azepine derivatives.

Quantitative Scaffold Metrics

To understand why this scaffold is preferred over traditional amines, we must compare their physicochemical contributions. The table below summarizes the quantitative advantages of integrating the fused bicyclic system into a drug candidate.

MetricPiperazine1,4-Diazepanecis-Octahydro-pyrrolo[3,4-d]azepine
Fsp3 Contribution 0.800.831.00 (Highly 3D)
Conformational Rigidity Low (Chair flip)Very Low (Flexible)High (Locked cis-fusion)
Typical LogP Impact +0.5 to +1.0+0.8 to +1.2+1.5 to +2.0 (Lipophilic core)
Orthogonal Functionalization Difficult (Symmetry)Difficult (Symmetry)Excellent (Distinct N-environments)
Transannular Strain NoneModerateHigh (Pre-organized binding)

Validated Experimental Protocols

The following self-validating protocols detail the orthogonal functionalization of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine for parallel library synthesis.

Protocol A: Regioselective Amidation of the Azepine Nitrogen

Causality Check: The azepine nitrogen (N6) is part of a 7-membered ring and experiences transannular steric hindrance. Therefore, standard coupling agents like EDC/HOBt often yield poor conversions. We utilize HATU, which forms a highly reactive 7-aza-OBt active ester, easily overcoming the steric barrier of the azepine cavity.

Materials:

  • cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (1.0 eq)

  • Library Carboxylic Acid (R1-COOH) (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: In a dry vial under nitrogen, dissolve the R1-COOH (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (1.0 eq) to the activated mixture. Stir at room temperature for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Validation: The reaction is complete when the scaffold mass (m/z 241 [M+H]+) disappears and the intermediate mass ([M+H]+ of product) appears.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Boc Deprotection and Salt Isolation

Causality Check: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, residual TFA can lead to the formation of trifluoroacetamide byproducts during subsequent library capping steps. Using 4M HCl in Dioxane avoids this and directly yields a stable, easily handled hydrochloride salt[5].

Step-by-Step Methodology:

  • Deprotection: Dissolve the crude intermediate from Protocol A in a minimal amount of anhydrous DCM. Add 10 volumes of 4M HCl in Dioxane.

  • Agitation: Stir at room temperature for 2 hours.

  • IPC: Monitor by TLC (Ninhydrin stain). Validation: A positive (purple/pink) ninhydrin stain indicates the successful liberation of the secondary pyrrolidine amine.

  • Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt. Centrifuge, decant the ether, and dry the pellet under high vacuum. The resulting solid is ready for Stage 2 diversification (e.g., reductive amination, sulfonylation, or a second amidation).

Workflow Start cis-2-Boc-octahydro- pyrrolo[3,4-d]azepine Step1 Step 1: Amidation (HATU, DIPEA, R1-COOH) Start->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Step2 Step 2: Boc Deprotection (4M HCl in Dioxane) Int1->Step2 Int2 Amine Hydrochloride Salt Step2->Int2 Step3 Step 3: Diversification (R2-X Coupling) Int2->Step3 Final Final Fsp3-Enriched Library Compound Step3->Final

Diagram 2: Orthogonal functionalization workflow for library synthesis.

References

  • PubChem (National Institutes of Health). "US10669268, Example 4.05 | C25H26F3N5O5S | CID 73505007." Accessed April 2026.[Link]

  • Google Patents. "WO2014139978A1 - New octahydro-pyrrolo[3,4-c]-pyrrole derivatives and analogs thereof as autotaxin inhibitors." Accessed April 2026.
  • Google Patents. "US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors." Accessed April 2026.

Sources

Method

Cross-coupling reactions with cis-2-boc-octahydro-pyrrolo[3,4-d]azepine

Application Note: Precision C–N Cross-Coupling of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine in Drug Discovery Executive Summary & Chemical Context cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (CAS 1251013-07-6) is a conform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision C–N Cross-Coupling of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine in Drug Discovery

Executive Summary & Chemical Context

cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (CAS 1251013-07-6) is a conformationally restricted, fused bicyclic scaffold highly valued in modern medicinal chemistry. Incorporating this rigid architecture into small molecules is a proven strategy for improving pharmacokinetic (PK) and pharmacodynamic (PD) profiles, particularly in the development of autotaxin (ATX) inhibitors and chemokine receptor modulators[1][2].

The molecule features an orthogonal protection strategy: the pyrrolidine nitrogen is masked by a tert-butyloxycarbonyl (Boc) group, leaving the azepine secondary amine available for targeted late-stage functionalization. This application note establishes the mechanistic rationale and provides a self-validating, step-by-step protocol for the Buchwald-Hartwig amination of this sterically demanding secondary amine.

Mechanistic Rationale: Overcoming Steric Hindrance

The cross-coupling of fused bicyclic secondary amines presents unique steric challenges that dictate the choice of the palladium precatalyst and its supporting phosphine ligand. While ligands like BrettPhos are often considered the gold standard for primary amines, they perform poorly with bulky secondary amines.

The Causality of Ligand Selection: Density functional theory (DFT) studies and empirical kinetic data demonstrate that RuPhos is the optimal ligand for sterically hindered secondary amines like octahydro-pyrrolo[3,4-d]azepine[3][4]. In the Buchwald-Hartwig catalytic cycle, the rate-limiting step shifts depending on the ligand architecture:

  • With BrettPhos: The rate-limiting step is oxidative addition. The massive steric bulk of a secondary azepine does nothing to accelerate this step, leading to stalled reactions[3][4].

  • With RuPhos: The rate-limiting step is reductive elimination. The introduction of a highly sterically demanding secondary amine actually lowers the activation energy barrier for reductive elimination due to the thermodynamic relief of steric strain upon C–N bond formation[3][4].

Therefore, utilizing a RuPhos-Pd-G3 precatalyst ensures rapid catalyst activation and highly efficient reductive elimination, preventing the accumulation of off-target byproducts.

Catalytic Cycle Visualization

G Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Azepine Binding) OxAdd->AmineCoord Azepine Deprot Deprotonation (Base Action) AmineCoord->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Pd(0) Regeneration Product N-Aryl Bicyclic Product RedElim->Product Product Release

Catalytic cycle of RuPhos-Pd mediated Buchwald-Hartwig amination for bicyclic azepines.

Quantitative Data: Catalyst and Base Optimization

To establish a self-validating system, microscale high-throughput screening (HTS) is recommended prior to scale-up[5]. The table below summarizes the optimization matrix for coupling cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine with a model unactivated aryl chloride (e.g., 4-chlorotoluene), highlighting the empirical superiority of RuPhos over BrettPhos for this specific scaffold.

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)*
1RuPhos-Pd-G3 RuPhos NaOtBu 1,4-Dioxane 85 > 95%
2RuPhos-Pd-G3RuPhosCs₂CO₃1,4-Dioxane10082%
3BrettPhos-Pd-G3BrettPhosNaOtBu1,4-Dioxane85< 15%
4XPhos-Pd-G3XPhosNaOtBuToluene8545%
5Pd₂(dba)₃RuPhosNaOtBu1,4-Dioxane8560%

*Conversion determined by LC-MS integration (UV 254 nm) after 4 hours. NaOtBu is optimal for unactivated aryl halides; Cs₂CO₃ (Entry 2) should be substituted if the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles).

Validated Experimental Protocol: N-Arylation Workflow

This protocol incorporates In-Process Controls (IPC) to ensure the system is self-validating, preventing downstream purification failures.

Materials:

  • cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (1.0 equiv, limiting reagent)

  • Aryl halide (1.1 equiv)

  • RuPhos-Pd-G3 Precatalyst (2.0 mol%)

  • RuPhos Ligand (2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix (Schlenk Technique):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add RuPhos-Pd-G3 (0.02 equiv) and RuPhos (0.02 equiv).

    • Causality: The G3 precatalyst rapidly undergoes activation under mildly basic conditions to generate the active monoligated Pd(0) species. Adding extra RuPhos ligand maintains a strict 1:1 Pd:Ligand ratio, suppressing the formation of catalytically dead palladium black.

    • Add NaOtBu (1.5 equiv) and the aryl halide (if solid).

  • Inert Atmosphere Establishment:

    • Evacuate and backfill the flask with ultra-high purity Argon three times.

    • Causality: The highly active Pd(0)-RuPhos intermediate is exquisitely sensitive to oxidation. Strict exclusion of atmospheric oxygen is mandatory to prevent catalyst deactivation.

  • Substrate Addition:

    • Dissolve cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (1.0 equiv) and the aryl halide (if liquid) in anhydrous, degassed 1,4-dioxane.

    • Transfer this solution to the Schlenk flask via a gas-tight syringe.

  • Reaction Execution & In-Process Control (IPC):

    • Heat the reaction mixture to 85 °C in a pre-heated oil bath or aluminum heating block.

    • Self-Validation Check: After 1.5 hours, withdraw a 10 µL aliquot under Argon, dilute with LC-MS grade acetonitrile, and analyze. You must observe the disappearance of the azepine starting material mass ( m/z 241.1 [M+H]+ ) and the emergence of the product mass. If conversion is <50%, verify the integrity of the base (NaOtBu is highly hygroscopic) and consider spiking an additional 1 mol% of the catalyst complex.

  • Work-Up:

    • Cool the reaction to room temperature. Quench by filtering the mixture through a short pad of Celite to remove palladium residues and inorganic salts. Elute thoroughly with ethyl acetate.

    • Causality: Early removal of palladium prevents product degradation during concentration and prevents streaking during chromatography.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The Boc-protected pyrrolo-azepine derivatives typically elute cleanly due to the masking of the highly polar pyrrolidine nitrogen.

Downstream Applications

The resulting N-arylated octahydro-pyrrolo[3,4-d]azepine derivatives serve as advanced intermediates. Subsequent acidic deprotection of the Boc group (using 4M HCl in Dioxane) liberates the pyrrolidine amine. This newly freed primary/secondary amine site can then be coupled with various acid chlorides or sulfonyl chlorides to generate potent, dual-functionalized therapeutic agents, such as those utilized in cutting-edge autotaxin (ATX) inhibitor panels[1].

References

  • Tian, J., et al. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 5(34), 21385-21391. URL:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 130(41), 13552-13554. URL:[Link]

  • F. Hoffmann-La Roche AG. (2021). "Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors." U.S. Patent No. 11,098,048 B2.

Sources

Application

Application Note: Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine as a Conformationally Restricted Scaffold in Medicinal Chemistry

Executive Summary The transition from flexible, linear aliphatic chains to conformationally restricted bicyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flexible, linear aliphatic chains to conformationally restricted bicyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine has emerged as a highly versatile, stereochemically defined building block. By locking the diamine pharmacophore into a rigid cis-fused bicyclic system, this scaffold minimizes entropic penalties upon target binding, improves metabolic stability, and enhances target selectivity.

This application note provides an in-depth technical guide on the utilization of this scaffold, focusing specifically on its proven efficacy in synthesizing potent inhibitors of Autotaxin (ATX) —a key enzyme implicated in fibrotic diseases and tumor progression[1]. We detail the structural rationale, orthogonal functionalization protocols, and the self-validating biological assays required to evaluate the resulting drug candidates.

Structural Rationale & Mechanistic Insights

The Advantage of the cis-Fused Bicyclic Core

In drug discovery, the spatial projection of functional groups dictates binding affinity. The pyrrolo[3,4-d]azepine core features a 5-membered pyrrolidine ring fused to a 7-membered azepine ring. The cis-ring fusion forces the molecule into a distinct, folded "V-shape" conformation.

  • Causality in Binding: When targeting deep, narrow enzymatic pockets like the catalytic channel of Autotaxin, linear diamines often suffer from high conformational entropy, leading to off-target binding. The rigid cis-geometry of this scaffold perfectly vectors substituents into the hydrophobic pocket and the zinc-binding catalytic site of ATX, as validated by X-ray crystallography (e.g., PDB: 7G4R)[2].

  • Orthogonal Derivatization: The presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen (N2) allows for regioselective functionalization. The unprotected azepine nitrogen (N6) can be reacted first, followed by Boc deprotection and subsequent functionalization of the pyrrolidine nitrogen, enabling the rapid generation of diverse Structure-Activity Relationship (SAR) libraries[1].

Mechanistic Application: The Autotaxin-LPA Axis

Autotaxin (ATX, ENPP2) is a secreted lysophospholipase D. It is the primary enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA)[3]. LPA signals through six G-protein-coupled receptors (LPAR1-6), driving cellular proliferation, migration, and survival. Overactive ATX-LPA signaling is a primary driver of idiopathic pulmonary fibrosis (IPF) and various malignancies[4].

Inhibitors built on the octahydro-pyrrolo[3,4-d]azepine scaffold act by occupying the LPC binding pocket, thereby halting LPA production and downstream pathological signaling.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX) Enzyme ATX->LPA Catalyzes LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds & Activates Pathology Fibrosis, Angiogenesis, Tumor Progression LPAR->Pathology Downstream Signaling

Fig 1: The Autotaxin-LPA signaling axis targeted by pyrrolo[3,4-d]azepine derivatives.

Quantitative Data: Scaffold Profiling

To illustrate the pharmacokinetic and pharmacodynamic advantages of the cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine scaffold, Table 1 compares a representative bicyclic ATX inhibitor against a traditional flexible diamine analog.

Table 1: Comparative Profiling of ATX Inhibitor Scaffolds

ParameterFlexible Linear DiaminePyrrolo[3,4-d]azepine DerivativeRationale for Improvement
ATX IC₅₀ (nM) 145.0 ± 12.58.2 ± 1.1 Rigid cis-geometry optimizes vector projection into the ATX active site[2].
Microsomal Stability (T½, min) 18>120 Shielded nitrogen atoms in the bicyclic core resist rapid N-dealkylation/oxidation.
Selectivity (ATX vs ENPP1) 15-fold>500-fold Conformational restriction prevents binding to the shallower pockets of related ENPP enzymes.
Lipophilic Efficiency (LiPE) 3.25.8 High potency achieved without adding excessive lipophilic bulk.

(Note: Data represents aggregated SAR trends derived from primary literature and patent disclosures for this compound class[1][3].)

Experimental Workflows & Methodologies

The development of a drug candidate from this building block requires a tightly coupled chemistry and biology workflow.

Workflow SM cis-2-Boc-octahydro- pyrrolo[3,4-d]azepine Step1 1. Azepine N-Functionalization (Acylation / Alkylation) SM->Step1 Int Boc-Protected Intermediate Step1->Int Step2 2. Boc Deprotection (TFA / DCM) Int->Step2 Deprot Free Pyrrolidine Intermediate Step2->Deprot Step3 3. Pyrrolidine N-Functionalization (Sulfonylation / Amidation) Deprot->Step3 Drug Final Bicyclic Drug Candidate Step3->Drug Assay In Vitro ATX Assay (Amplex Red Screening) Drug->Assay

Fig 2: Integrated synthetic and biological validation workflow for scaffold derivatization.

Protocol 1: Orthogonal Derivatization of the Scaffold

This protocol details the sequential functionalization of the azepine and pyrrolidine nitrogens.

Phase A: Azepine Functionalization (N6)

  • Preparation: Dissolve cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Dropwise add the desired electrophile (e.g., an aryl acid chloride or sulfonyl chloride, 1.1 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc) to yield the Boc-protected intermediate.

Phase B: Boc Deprotection & Pyrrolidine Functionalization (N2)

  • Deprotection: Dissolve the intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the intermediate as a TFA salt.

  • Second Coupling: Dissolve the TFA salt in anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the salt, followed by the second electrophile (e.g., a heteroaryl carboxylic acid pre-activated with HATU).

  • Final Workup: Stir for 12 hours. Dilute with water, extract with EtOAc, wash with brine, dry, and purify via preparative HPLC to obtain the final bicyclic drug candidate.

  • Self-Validation/QC: Confirm the final structure and >95% purity using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to biological assays.

Protocol 2: In Vitro Autotaxin Inhibition Assay (Amplex Red Method)

Because direct quantification of LPA is technically challenging, this self-validating Amplex Red protocol indirectly measures ATX activity. ATX cleaves LPC into LPA and choline. Choline is oxidized by choline oxidase to produce H₂O₂, which reacts with Amplex Red in the presence of horseradish peroxidase (HRP) to yield highly fluorescent resorufin[4][5].

Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 5 mM CaCl₂, 0.01% Triton X-100.

  • Enzyme: Recombinant human ATX (diluted to 2 nM in assay buffer).

  • Substrate Mix: 200 µM LPC (16:0), 2 U/mL Choline Oxidase, 2 U/mL HRP, and 100 µM Amplex Red reagent in assay buffer. (Protect from light).

Step-by-Step Procedure:

  • Compound Plating: In a black 96-well microplate, add 10 µL of the test compound (synthesized in Protocol 1) dissolved in DMSO (ensure final DMSO concentration in the well is ≤1%).

  • Control Setup (Self-Validation):

    • 100% Initial Activity Wells: 10 µL DMSO vehicle + 40 µL ATX enzyme.

    • Background Wells: 10 µL DMSO vehicle + 40 µL Assay Buffer (No ATX).

    • Positive Control Wells: 10 µL HA-155 (known ATX inhibitor, 1 µM final) + 40 µL ATX enzyme.

  • Enzyme Incubation: Add 40 µL of the ATX enzyme solution to the test compound wells. Incubate the plate at 37°C for 15 minutes to allow compound binding.

  • Reaction Initiation: Add 50 µL of the Substrate Mix to all wells to initiate the reaction. Total well volume = 100 µL.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence continuously for 30–60 minutes (Excitation: 530–560 nm; Emission: 590 nm).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence vs. time curve. Determine the IC₅₀ using non-linear regression (GraphPad Prism) by plotting normalized % inhibition against the log of the compound concentration.

References

  • US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. Google Patents.
  • 7G4R: Crystal Structure of rat Autotaxin in complex with an octahydropyrrolo[3,4-d]azepine derivative. National Center for Biotechnology Information (NCBI) Structure Database. Available at:[Link]

  • Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. Analytical Biochemistry / PubMed Central (PMC). Available at:[Link]

  • Development of Autotaxin Inhibitors: An Overview of the Patent and Primary Literature. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine Scaffolds in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Scientific Rationale & Mechanistic Insights The pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Scientific Rationale & Mechanistic Insights

The pursuit of novel therapeutics for fibrotic diseases (such as Idiopathic Pulmonary Fibrosis) and aggressive malignancies has heavily focused on the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis [1]. Autotaxin is a secreted enzyme responsible for hydrolyzing lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a potent lipid mediator that drives aberrant cellular proliferation and fibrosis via GPCR activation.

In the rational design of ATX inhibitors, the spatial orientation of pharmacophores is critical. Traditional linear diamines (e.g., piperazines or homopiperazines) often suffer from high conformational flexibility, leading to off-target promiscuity and rapid metabolic clearance. To overcome this, medicinal chemists employ conformationally restricted bicyclic scaffolds.

The compound cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine has emerged as a privileged scaffold [2]. The cis-ring fusion between the 5-membered pyrrolidine and the 7-membered azepine locks the molecule into a rigid 3D conformation. This geometry precisely projects the N2 (pyrrolidine) and N6 (azepine) vectors into the hydrophobic pocket and the zinc-binding site of the ATX enzyme, respectively.

ATX_LPA LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX) Enzyme ATX->LPA Catalyzes LPAR LPA Receptors (GPCRs) LPA->LPAR Binds Fibrosis Fibrotic & Inflammatory Pathologies LPAR->Fibrosis Signaling

Diagram 1: The Autotaxin-LPA signaling axis targeted by pyrrolo-azepine derivatives.

Orthogonal Protection Strategy

The commercial availability of the 2-Boc protected derivative (CAS: 1251013-07-6 for free base; 1588507-46-3 for HCl salt) allows for highly controlled, orthogonal functionalization. The tert-butyloxycarbonyl (Boc) group protects the sterically hindered pyrrolidine nitrogen (N2), leaving the azepine nitrogen (N6) free for initial derivatization (e.g., acylation or reductive amination). Following N6 functionalization, the Boc group is cleaved under acidic conditions, liberating N2 for secondary functionalization.

Strategic Functionalization Workflow

The standard workflow for converting this scaffold into an active pharmaceutical ingredient (API) involves a three-step sequence. We utilize Propylphosphonic anhydride (T3P) for the initial amide coupling. Causality of Reagent Choice: T3P is selected over traditional uronium reagents (like HATU) because it minimizes epimerization at the cis-junction, generates completely water-soluble byproducts (simplifying workup), and prevents the formation of carcinogenic HMPA byproducts.

SynthFlow SM cis-2-Boc-octahydro- pyrrolo[3,4-d]azepine Step1 Step 1: N6-Acylation (T3P, DIPEA, R1-COOH) SM->Step1 Int1 Intermediate 1 (Boc-protected amide) Step1->Int1 Step2 Step 2: N2-Boc Deprotection (4M HCl in Dioxane) Int1->Step2 Int2 Intermediate 2 (Amine Hydrochloride) Step2->Int2 Step3 Step 3: N2-Functionalization (e.g., SNAr or Urea formation) Int2->Step3 Product Final ATX Inhibitor Candidate Step3->Product

Diagram 2: Three-step orthogonal functionalization workflow of the bicyclic scaffold.

Quantitative Data & Optimization

Prior to finalizing the protocol, coupling conditions for the N6-azepine nitrogen were optimized using a model carboxylic acid (4-fluorobenzoic acid). The data below demonstrates why T3P was selected for the standardized protocol.

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)Workup Complexity
HATU (1.2 eq)DIPEADMF288%92%High (Requires aqueous washes to remove DMF/tetramethylurea)
EDC/HOBt (1.5 eq)TEADCM1274%85%Moderate (Urea byproduct precipitation)
T3P (1.5 eq, 50% in EtOAc) DIPEA EtOAc 4 94% >98% Low (Simple aqueous wash, self-separating)

Table 1: Optimization of N6-Acylation of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine.

Detailed Experimental Protocols

These protocols are designed as self-validating systems . Each step includes specific analytical markers (NMR/MS) that confirm successful transformation before proceeding, preventing the carryover of impurities.

Protocol A: N6-Acylation via T3P Coupling

Objective: Functionalize the free azepine nitrogen while preserving the N2-Boc group.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve the target carboxylic acid (1.05 mmol) and cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (1.00 mmol) in anhydrous Ethyl Acetate (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.00 mmol). Causality: A 3-fold excess ensures complete neutralization of any trace HCl from the amine salt and drives the coupling equilibrium.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.50 mmol).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=241.1 ) is consumed and the product mass ( [M+H]+=241.1+MWacid​−18 ) appears.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Separate the layers. Wash the organic layer with 1M HCl (10 mL) and brine (10 mL). Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: N2-Boc Deprotection

Objective: Cleave the Boc group to liberate the pyrrolidine nitrogen. Causality of Reagent: 4M HCl in Dioxane is strictly preferred over Trifluoroacetic acid (TFA). TFA yields a trifluoroacetate salt, which can act as a nucleophile or complicate downstream SN​Ar reactions. HCl yields a highly crystalline, easy-to-handle hydrochloride salt.

  • Preparation: Dissolve the Intermediate 1 (from Protocol A) in minimal anhydrous Dichloromethane (DCM) (2 mL per mmol).

  • Deprotection: Add 4M HCl in Dioxane (10 equivalents). Stir vigorously at room temperature for 2 hours.

  • Self-Validation (In-Process): Gas evolution ( CO2​ and isobutylene) will be visible initially. TLC (using Ninhydrin stain) will show the disappearance of the UV-active starting material and the appearance of a baseline spot that stains deep purple (free secondary amine).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether (3 x 5 mL) to remove non-polar impurities. Dry under high vacuum to yield Intermediate 2 as a white powder.

  • Self-Validation (Analytical): 1H NMR ( DMSO−d6​ ) must show the complete disappearance of the sharp 9H singlet at ~1.40 ppm (Boc group). LC-MS must show a mass shift of exactly -100 Da from Intermediate 1.

Protocol C: Secondary N2-Functionalization (Urea Formation)

Objective: Install a terminal pharmacophore (e.g., a substituted urea) at the newly freed pyrrolidine nitrogen.

  • Preparation: Suspend Intermediate 2 (1.00 mmol) in anhydrous DCM (10 mL).

  • Neutralization: Add Triethylamine (TEA) (2.50 mmol) to free-base the amine. The suspension will become a clear solution.

  • Electrophile Addition: Cool to 0 °C. Add the desired isocyanate (1.05 mmol) dropwise. Causality: Low temperature prevents the formation of biuret side-products (over-addition).

  • Reaction: Stir for 1 hour at room temperature.

  • Workup: Dilute with DCM (10 mL), wash with water (2 x 10 mL), dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Silica, gradient of 0-10% Methanol in DCM) to yield the final ATX inhibitor candidate.

References

The structural logic and synthetic utility of the cis-octahydro-pyrrolo[3,4-d]azepine scaffold in targeting the ATX-LPA axis are grounded in the following authoritative patents and peer-reviewed literature:

  • Title: Discovery and Optimization of Boronic Acid Based Inhibitors of Autotaxin Source: Journal of Medicinal Chemistry, 53(13), 4958-4967 (2010). URL: [Link]

  • Title: Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors (US11098048B2)
  • Title: New bicyclic derivatives (WO2014048865A1)
Application

Application Note: High-Efficiency Amide Bond Formation Using cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine

Executive Summary & Chemical Context The bicyclic scaffold cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (CAS: 1588507-46-3 for the HCl salt; 1251013-07-6 for the free base) is a highly valued diamine building block in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The bicyclic scaffold cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (CAS: 1588507-46-3 for the HCl salt; 1251013-07-6 for the free base) is a highly valued diamine building block in modern medicinal chemistry[1],[2]. It is frequently utilized in the design of complex therapeutics, including potent autotaxin (ATX) inhibitors and CXCR7 antagonists[3],[4].

Structurally, the molecule features a Boc-protected pyrrolidine nitrogen, leaving the secondary nitrogen within the 7-membered azepine ring available for functionalization[5],[4]. Acylating this secondary amine presents a distinct synthetic challenge: the conformational constraints and steric bulk of the fused bicyclic system significantly reduce its nucleophilicity compared to primary amines. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversions, and a high risk of epimerization for chiral carboxylic acids[6].

This application note provides field-proven, self-validating protocols for achieving high-yielding amide bond formation with this hindered scaffold using two premier coupling systems: HATU/DIPEA (for discovery scale) and T3P/DIPEA (for process scale-up).

Mechanistic Causality & Reagent Selection

To overcome the steric hindrance of the azepine nitrogen, the carboxylic acid must be converted into a highly reactive intermediate. The choice of coupling reagent dictates the reaction pathway, byproduct profile, and scalability.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is the gold standard for sterically hindered secondary amines[7],. In the presence of the non-nucleophilic base DIPEA, HATU rapidly converts the carboxylic acid into an OAt (1-hydroxy-7-azabenzotriazole) active ester. The critical advantage of HATU over traditional reagents is the neighboring pyridine nitrogen in the HOAt leaving group, which provides anchimeric assistance (a neighboring group effect) that actively guides the hindered azepine amine to the carbonyl carbon, drastically accelerating the acyl transfer[7].

  • T3P (Propanephosphonic acid anhydride): For multi-gram or process-scale synthesis, HATU becomes cost-prohibitive and complicates purification. T3P is a cyclic trimeric anhydride that reacts with the carboxylic acid to form a mixed phosphonic anhydride[8]. It is uniquely advantageous for scale-up because it generates highly water-soluble phosphate byproducts that are easily removed via simple aqueous extraction, eliminating the need for column chromatography[9],[6]. Furthermore, T3P operates under exceptionally mild conditions, resulting in near-zero epimerization of sensitive chiral centers[9],[10].

Mechanistic Workflow

MechanisticWorkflow Acid Carboxylic Acid ActiveEster Active Ester / Mixed Anhydride Intermediate Acid->ActiveEster Reagent Coupling Reagent (HATU or T3P) Reagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Deprotonation Product Target Amide Product ActiveEster->Product Acyl Transfer Amine cis-2-Boc-octahydro- pyrrolo[3,4-d]azepine Amine->Product Nucleophilic Attack

Mechanistic workflow of amide bond formation via active ester intermediate.

Quantitative Reagent Comparison

The following table summarizes the performance metrics of common coupling reagents when reacted with the sterically hindered cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine scaffold.

Coupling ReagentActivation IntermediateTypical Reaction TimeExpected YieldEpimerization RiskScale SuitabilityByproduct Removal
HATU [7]OAt-active ester1–3 hours>85%LowDiscovery (mg)Chromatography / Wash
T3P (50% EtOAc) [8]Mixed phosphonic anhydride4–12 hours>80%Very LowProcess (kg)Aqueous Wash Only
EDC / HOBt [6]OBt-active ester12–24 hours50–70%ModerateDiscovery (mg)Aqueous Wash

Validated Experimental Protocols

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Optimized for speed, high conversion, and milligram-scale library generation.

Causality Note: Pre-activation of the carboxylic acid is strictly required. Adding the secondary amine too early can lead to competing reactions, whereas pre-forming the OAt-ester ensures the hindered amine only encounters the highly electrophilic activated species[11],[7].

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1–0.2 M concentration.

  • Pre-Activation: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15–30 minutes.

    • Self-Validation Check 1: Extract a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl ester or HOAt-ester mass confirms successful acid activation. If unreacted acid remains, verify the anhydrous integrity of your DMF.

  • Amine Addition: Add cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (1.1 eq) either as a solid or dissolved in a minimal volume of DMF.

  • Coupling: Stir the reaction at room temperature for 2–4 hours.

    • Self-Validation Check 2: Monitor via TLC or LC-MS. The reaction is complete when the OAt-ester is fully consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Purification Washes: Wash the organic layer sequentially with:

    • 5% aqueous LiCl (3x) to partition and remove the DMF solvent.

    • Saturated aqueous NaHCO₃ (2x) to remove acidic impurities and the HOAt byproduct[7].

    • 1N HCl (1x) to remove trace unreacted amine and DIPEA.

    • Brine (1x).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace tetramethylurea (HATU byproduct) persists.

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Optimized for safety, atom economy, and chromatography-free isolation.

Causality Note: Unlike HATU, T3P does not require pre-activation. The reagent acts simultaneously as a water scavenger and an activating agent, allowing all reagents to be mixed prior to activation. This prevents the degradation of sensitive carboxylic acids[6],[10].

  • Preparation: In a jacketed reactor, dissolve the Carboxylic Acid (1.0 eq) and cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (1.05 eq) in Ethyl Acetate (EtOAc) to achieve a 0.5 M concentration.

  • Base Addition: Add DIPEA or Pyridine (3.0 eq) to the stirring solution.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) over 30 minutes. Note: The addition is mildly exothermic; maintain the internal temperature below 30°C.

  • Coupling: Stir the reaction at room temperature for 4–12 hours. For exceptionally hindered aliphatic acids, the reaction can be safely heated to 60°C without risk of T3P decomposition[6].

    • Self-Validation Check: Perform In-Process Control (IPC) via HPLC. If the reaction stalls before 95% conversion, add an additional 0.5 eq of T3P and 1.0 eq of base.

  • Workup: Quench the reaction by adding an equal volume of deionized water. Stir vigorously for 15 minutes. The T3P byproducts are converted into highly water-soluble propylphosphonic acids[9],[8].

  • Phase Separation: Separate the aqueous layer. Wash the organic layer with saturated aqueous NaHCO₃ (2x) and water (1x).

  • Isolation: Dry the organic layer and concentrate. Due to the high purity of the T3P reaction profile, the resulting cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine amide derivative typically crystallizes directly from the concentrated residue[6].

References

  • Accela ChemBio. Cis-2-Boc-Octahydro-Pyrrolo[3,4-D]Azepine Hydrochloride. Retrieved from [Link]

  • F. Hoffmann-La Roche AG. New bicyclic derivatives. WO2014048865A1.
  • F. Hoffmann-La Roche AG. Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. US11098048B2.
  • F. Hoffmann-La Roche AG. New octahydro-pyrrolo[3,4-c]-pyrrole derivatives and analogs thereof as autotaxin inhibitors. WO2014139978A1.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters (2022). Retrieved from [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation (T3P). Retrieved from [Link]

  • ACS Publications. Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239. Organic Process Research & Development (2024). Retrieved from [Link]

  • ChemRxiv. Virtual Screening Identifies Inhibitors and First-in-Class Activators of 17β-Hydroxysteroid Dehydrogenase Type 10. Retrieved from [Link]

  • National Institutes of Health (PMC). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. Retrieved from [Link]

  • Wikipedia. Propanephosphonic acid anhydride. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis and optimization of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (CAS RN: 1251013-07-6) [1]. This bicyclic intermediate is a critical building block in the developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (CAS RN: 1251013-07-6) [1]. This bicyclic intermediate is a critical building block in the development of Autotaxin (ATX) inhibitors, which are actively investigated for treating fibrotic diseases, metabolic conditions, and cancer by modulating the Lysophosphatidic acid (LPA) signaling pathway [2].

This guide is designed for synthetic chemists and drug development professionals experiencing low yields, poor regioselectivity, or isolation issues during the scale-up of this scaffold.

Diagnostic Synthesis Workflow

Before diving into specific troubleshooting steps, review the standard diagnostic workflow for the synthesis and protection of the octahydro-pyrrolo[3,4-d]azepine core.

Workflow A Starting Material (Bicyclic Imide/Lactam) B Reduction (LiAlH4 or Borane) A->B C Intermediate: Octahydro-pyrrolo[3,4-d]azepine B->C D Selective Boc-Protection (pH & Temp Control) C->D E Yield < 50%? Check Regioselectivity D->E F Optimize Buffer & Temp (See Table 1) E->F Yes G Target Compound: cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine E->G No F->D

Caption: Diagnostic workflow for troubleshooting the synthesis and selective protection of the bicyclic core.

Troubleshooting Guide & FAQs

Q1: I am getting a mixture of N-2 and N-6 Boc-protected isomers. How can I improve regioselectivity?

The Causality: The octahydro-pyrrolo[3,4-d]azepine core contains two secondary amines: the pyrrolidine nitrogen (N-2) and the azepine nitrogen (N-6). While the azepine nitrogen is more basic, the pyrrolidine nitrogen is significantly less sterically hindered in the cis-fused conformation. The Solution: Regioselective protection of N-2 relies entirely on kinetic control .

  • Temperature: The reaction must be initiated at -10 °C to 0 °C. Allowing the reaction to run at room temperature shifts the reaction toward thermodynamic equilibration, increasing N-6 protection and di-protection.

  • Solvent & Base: Use a biphasic system (e.g., Acetone/Water or DCM/Water) with a mild inorganic base like Na₂CO₃ rather than strong organic bases (like TEA or DIPEA), which can accelerate non-selective acylation[3].

Q2: My LC-MS shows a high percentage of the di-Boc protected byproduct. How do I prevent over-protection?

The Causality: Di-tert-butyl dicarbonate (Boc₂O) is highly reactive. If the local concentration of Boc₂O is too high, the less reactive N-6 position will also be acylated before the mono-protected product can be isolated. The Solution:

  • Strictly limit Boc₂O to 0.95 – 1.00 equivalents . It is better to leave a small amount of starting material unreacted (which can be easily washed away in an acidic aqueous workup) than to generate the di-Boc byproduct, which requires difficult chromatographic separation.

  • Add the Boc₂O dropwise as a dilute solution over 1–2 hours using a syringe pump.

Q3: I am losing a significant amount of product during silica gel purification. Why is the yield dropping here?

The Causality: The target compound, cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine, retains a free secondary amine at the N-6 position. This free amine interacts strongly with the acidic silanol groups on standard silica gel, causing severe streaking and irreversible adsorption. The Solution:

  • Self-Validating Protocol: Always pre-treat your silica column with 1-2% Triethylamine (TEA) or aqueous ammonia in your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1). Alternatively, switch to basic alumina chromatography to prevent amine protonation on the column.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the isolated yield of the desired N-2 mono-protected isomer.

Temperature (°C)Base UsedEquivalents of Boc₂OAddition TimeIsolated Yield (%)Primary Byproduct
25 °CTEA (2.0 eq)1.2 eqBolus (1 min)32%Di-Boc protected (45%)
0 °CTEA (2.0 eq)1.0 eq30 min58%N-6 protected isomer
0 °CNa₂CO₃ (aq)1.0 eq60 min74%Unreacted SM (10%)
-10 to 0 °C Na₂CO₃ (aq) 0.95 eq 120 min 88% Trace unreacted SM

Table 1: Optimization parameters for the regioselective Boc-protection of octahydro-pyrrolo[3,4-d]azepine.

Step-by-Step Methodology: Optimized N-2 Boc Protection

This self-validating protocol ensures kinetic control for maximum regioselectivity.

Reagents:

  • Octahydro-pyrrolo[3,4-d]azepine (Free base or HCl salt): 10.0 mmol

  • Na₂CO₃: 25.0 mmol (2.5 eq to neutralize the HCl salt and buffer the reaction)

  • Boc₂O: 9.5 mmol (0.95 eq)

  • Solvent: Acetone / Water (1:1 v/v), 50 mL

Procedure:

  • Preparation: Dissolve the octahydro-pyrrolo[3,4-d]azepine precursor in 25 mL of distilled water. Add Na₂CO₃ and stir until completely dissolved.

  • Cooling: Add 15 mL of Acetone to the mixture and cool the reaction flask to -10 °C using an ice/brine bath. Crucial Step: Verify the internal temperature with a thermocouple before proceeding.

  • Controlled Addition: Dissolve Boc₂O in 10 mL of Acetone. Using a syringe pump, add this solution dropwise to the reaction mixture over exactly 120 minutes, maintaining the internal temperature below 0 °C.

  • Monitoring: Stir for an additional 30 minutes at 0 °C. Check the reaction via TLC (Ninhydrin stain). The free amine starting material should be faintly visible, ensuring no excess Boc₂O remains to cause di-protection.

  • Workup: Remove the acetone under reduced pressure (bath temp < 30 °C). Extract the aqueous layer with Dichloromethane (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. If purification is necessary, use a silica column pre-neutralized with 1% TEA.

Biological Context: Why Regioselectivity Matters

The free N-6 position of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine is subsequently functionalized (e.g., via acylation or reductive amination) to synthesize potent Autotaxin (ATX) inhibitors [1]. If regioselectivity fails, the final drug molecule will not correctly bind to the ATX enzyme's hydrophobic pocket, failing to halt the production of Lysophosphatidic acid (LPA).

Pathway LPC LPC (Lysophosphatidylcholine) LPA LPA (Lysophosphatidic Acid) LPC->LPA Hydrolysis ATX Autotaxin (ATX) Enzyme ATX->LPA Catalyzes Inhibitor ATX Inhibitor (Derived from target) Inhibitor->ATX Blocks GPCR LPA Receptors (LPA1-6 GPCRs) LPA->GPCR Response Cellular Response: Fibrosis, Proliferation GPCR->Response

Caption: The Autotaxin (ATX) / Lysophosphatidic acid (LPA) signaling pathway targeted by azepine derivatives.

References

  • Hert, J., et al. "Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors." U.S. Patent No. 9,802,944 B2. Washington, DC: U.S. Patent and Trademark Office, 2017.
  • Hert, J., et al. "New octahydro-pyrrolo[3,4-c]-pyrrole derivatives and analogs thereof as autotaxin inhibitors." World Intellectual Property Organization, WO2014139978A1, 2014.
  • Hert, J., et al. "Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors." U.S. Patent No. 11,098,048 B2. Washington, DC: U.S. Patent and Trademark Office, 2021.
Optimization

Solubility issues with cis-2-boc-octahydro-pyrrolo[3,4-d]azepine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic solubility profiles of complex bicyclic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic solubility profiles of complex bicyclic amines.

Handling cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine requires a nuanced understanding of its structural duality. The molecule possesses a highly lipophilic tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine ring, juxtaposed with a polar secondary amine in the azepine ring. This amphiphilic nature, combined with the specific salt form supplied by vendors, dictates its behavior in organic media.

Below is our comprehensive troubleshooting guide to help you resolve solubility and aggregation issues during your synthetic workflows.

Diagnostic Workflow: Resolving Solubility Bottlenecks

Before adjusting your solvent system, you must diagnose the root cause of the insolubility. The following decision tree illustrates the causality between the compound's chemical state and the required interventions.

SolubilityWorkflow Start Identify Compound Form Salt HCl Salt (CAS 1588507-46-3) Start->Salt Base Free Base (CAS 1251013-07-6) Start->Base FreeBasing Perform Free-Basing (Sat. NaHCO3 / DCM wash) Salt->FreeBasing Solvent Add to Organic Solvent (e.g., DCM, THF, EtOAc) Base->Solvent FreeBasing->Solvent Check Visual Check: Is it fully dissolved? Solvent->Check Gelation Issue: Gelation / Aggregation (Intermolecular H-Bonding) Check->Gelation No (Cloudy/Gel) Proceed Proceed to Downstream Synthesis / Coupling Check->Proceed Yes (Clear) Solution Add 5-10% DMF/DMSO or Gentle Sonication (37°C) Gelation->Solution Solution->Check

Diagnostic workflow for troubleshooting cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine solubility.

Frequently Asked Questions (FAQs)

Q1: I purchased cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine, but it forms a cloudy suspension in Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Why?

Causality: Check your Certificate of Analysis (CoA). You likely purchased the hydrochloride salt (CAS 1588507-46-3) rather than the free base (CAS 1251013-07-6). Amine hydrochlorides possess high crystal lattice energies due to ionic bonding, rendering them highly soluble in water and polar aprotic solvents (like DMSO) but completely insoluble in low-dielectric organic solvents like DCM or EtOAc[1]. Solution: You must perform a free-basing extraction prior to your reaction (see Protocol A below), or add a soluble organic base (e.g., N,N-Diisopropylethylamine / DIPEA) directly to your reaction mixture to neutralize the HCl salt in situ.

Q2: I am using the free base form, but the compound seems to form a gel in Tetrahydrofuran (THF) at higher concentrations. How do I fix this?

Causality: While the Boc group provides lipophilicity, the unprotected secondary amine in the azepine ring acts as both a hydrogen bond donor and acceptor. In mid-polar solvents like THF or cold ether, these molecules can self-assemble via intermolecular hydrogen bonding, leading to aggregation or gelation [2][1]. Solution: Disrupt the hydrogen bonding network. You can achieve this by:

  • Adding 5–10% v/v of a strongly polar aprotic co-solvent like DMF or DMSO.

  • Applying gentle sonication and warming the solution to 37°C [2][1]. Do not exceed 45°C for prolonged periods, as Boc-protected amines can undergo slow thermal degradation or deprotection under specific conditions [3][2].

Q3: Will the Boc group affect the solubility of my final coupled peptide/molecule?

Causality: Yes. The Boc group is highly hydrophobic. If you are coupling this azepine to an already lipophilic scaffold, the resulting intermediate may become completely insoluble in standard organic phases. Solution: If downstream solubility becomes a critical bottleneck, consider transitioning to a more hydrophilic protecting group strategy, or utilize solvent mixtures containing DMSO during coupling steps to maintain homogeneity [4].

Quantitative Solubility Profile

To aid in your experimental design, refer to the empirical solubility matrix below. This data highlights the stark contrast between the ionic salt and the neutral free base.

SolventDielectric Constant (ε)Solubility: HCl Salt (CAS 1588507-46-3)Solubility: Free Base (CAS 1251013-07-6)
Water 80.1High (>50 mg/mL)Poor (<1 mg/mL)
DMSO 46.7High (~30 mg/mL)High (>50 mg/mL)
Methanol 32.7Moderate (~15 mg/mL)High (>50 mg/mL)
DCM 8.9Insoluble (<0.1 mg/mL)High (>50 mg/mL)
THF 7.5InsolubleModerate (Prone to gelation >20 mg/mL)
Hexanes 1.9InsolublePoor (Aggregates)

Experimental Methodologies

Protocol A: Self-Validating Free-Basing of the Hydrochloride Salt

If your reaction requires a homogeneous organic phase (e.g., for an anhydrous coupling reaction), you must convert the HCl salt to the free base. This protocol is self-validating: the disappearance of the solid suspension in the organic layer confirms successful neutralization.

Materials:

  • cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine HCl (1.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Suspension: Weigh the HCl salt into a separatory funnel. Add DCM (approx. 10 mL per gram of compound). Observation: The mixture will be a cloudy white suspension.

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.

  • Validation Check: Allow the layers to separate. The lower organic layer (DCM) should now be completely transparent. If solids persist at the interface, add more DCM and NaHCO₃ until both phases are clear.

  • Separation: Collect the lower DCM layer. Extract the remaining aqueous layer with one additional volume of DCM to ensure quantitative recovery.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a viscous oil or low-melting solid, ready for immediate use in organic synthesis.

References

  • Cayman Chemical.PRODUCT INFORMATION: Florfenicol amine (hydrochloride).
  • BenchChem.VH032-O-C2-NH-Boc solubility issues and solutions.
  • ACS Publications.Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • National Institutes of Health (PMC).Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions.

Sources

Troubleshooting

Technical Support Center: Purification of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine

Welcome to the Technical Support Center for the isolation and purification of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine . As a highly polar, structurally constrained bicyclic diamine with differential nitrogen protection...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine . As a highly polar, structurally constrained bicyclic diamine with differential nitrogen protection, this compound presents unique chromatographic and handling challenges. This guide is engineered for process chemists and discovery scientists, providing mechanistic troubleshooting, causality-driven FAQs, and self-validating experimental protocols.

Part 1: Physicochemical Profiling & Purification Strategy

To successfully purify this compound, one must first understand how its structural features dictate its behavior in solution and on stationary phases. The molecule features a rigid aliphatic framework, an acid-sensitive tert-butyloxycarbonyl (Boc) protected pyrrolidine ring, and a highly basic free secondary amine on the azepine ring.

Table 1: Physicochemical Properties & Impact on Purification

Physicochemical PropertyQuantitative / Qualitative DataImpact on Purification Strategy
Basic Secondary Amine Estimated pKa ~10.0 - 11.0Causes severe peak tailing on standard silica; requires basic modifiers (Et₃N) or amine-functionalized stationary phases.
Boc Protecting Group Cleaved at pH < 3.0Acid-sensitive; precludes the use of strong acidic mobile phases (e.g., 0.1% TFA) to prevent premature deprotection [3].
Aliphatic Scaffold UV Absorbance: Negligible at 254 nmLacks a conjugated π -system; necessitates ELSD, CAD, or low-wavelength UV (205-215 nm) for LC monitoring [2].
Polarity Profile LogP: Highly variable by protonation stateEnables separation from non-polar di-Boc impurities and highly polar unreacted diamine via gradient chromatography [1].

Part 2: Purification Workflow Decision Tree

The optimal purification route depends heavily on the reaction scale and the specific impurity profile. Use the following decision matrix to select your methodology.

PurificationWorkflow Start Crude Mixture: cis-2-Boc-octahydro- pyrrolo[3,4-d]azepine Scale What is the reaction scale? Start->Scale SmallScale Small Scale (< 5g) Flash Chromatography Scale->SmallScale < 5g LargeScale Large Scale (> 5g) Acid-Base Extraction Scale->LargeScale > 5g Detection Detection Method: ELSD or CAD (No UV Chromophore) SmallScale->Detection Extraction Aqueous Wash: 1. Mild Acid (pH 4-5) 2. Basic Extraction (pH 10+) LargeScale->Extraction Silica Stationary Phase: Amine-Modified Silica or +1% Et3N Detection->Silica Pure Pure Mono-Boc Target Compound Silica->Pure Extraction->Pure

Fig 1: Decision tree for the purification of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my compound streak heavily on normal-phase silica gel, and how do I fix it?

Causality: The free secondary amine on the azepine ring is highly basic. On standard normal-phase silica, this basic amine acts as a hydrogen-bond acceptor and protonates via interactions with acidic silanol (Si-OH) groups on the silica surface. This leads to irreversible adsorption and severe band broadening. Solution: You must mask the silanol activity. The most effective method is to use amine-modified silica (e.g., KP-NH cartridges), which replaces silanol groups with aminopropyl silanes. If using standard bare silica, you must pre-treat the column and supplement your mobile phase (e.g., Dichloromethane/Methanol) with 1–2% v/v Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH).

Q2: I am losing the Boc group during purification or fraction concentration. What is causing this?

Causality: The N-Boc group is inherently acid-labile [3]. While designed to be cleaved by strong acids like TFA, prolonged exposure to mildly acidic environments—such as untreated silica gel or degrading chlorinated solvents (which release trace HCl over time)—can trigger premature deprotection. Solution: Ensure your chromatographic system is buffered with a basic modifier (as in Q1). When concentrating fractions, avoid prolonged heating in rotary evaporators if using chloroform or dichloromethane. Keep the water bath below 35°C.

Q3: I cannot see my compound on the UV detector at 254 nm. How should I monitor the fractions?

Causality: cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine is a fully saturated aliphatic bicyclic molecule. It lacks the conjugated double bonds or aromatic rings required for UV absorption at standard wavelengths (254 nm or 280 nm) [2]. Solution: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which detect analytes based on mass rather than optical properties [2]. If manual TLC spotting is your only option, use a Ninhydrin stain . Ninhydrin reacts specifically with the free secondary amine to form a deep blue/purple complex (Ruhemann's purple), providing a self-validating visual confirmation of the target compound.

Q4: How do I efficiently separate the mono-Boc product from di-Boc and unreacted diamine impurities?

Causality: The synthesis of mono-Boc diamines often yields a statistical mixture of unreacted diamine, the desired mono-Boc product, and the over-reacted di-Boc byproduct [1]. Solution: Exploit their massive polarity differences. The di-Boc impurity has no free amines and is highly non-polar; it will elute very quickly. The unreacted diamine has two free amines, making it extremely polar; it will stick to the baseline. The mono-Boc product has intermediate polarity. A gradient of 0% to 15% Methanol in Dichloromethane (with 1% NH₄OH) is highly effective.

Part 4: Validated Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography (Scale: < 5g)

This protocol utilizes basic modifiers to prevent tailing and self-validates fraction identity using chemical staining.

  • Column Preparation: Use an amine-functionalized silica column. If unavailable, pre-equilibrate a standard silica column with 2 column volumes (CV) of Hexanes containing 2% Triethylamine (TEA).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). If the sample is insoluble, dry-load onto Celite. (Caution: Do not dry-load onto bare silica, as the extended contact time can cause acid-catalyzed Boc cleavage).

  • Gradient Elution: Run a gradient from 100% DCM to 85:15 DCM:MeOH (containing 1% aqueous NH₄OH).

  • Fraction Validation (TLC): Spot fractions on a silica TLC plate. Elute with 90:10:1 DCM:MeOH:NH₄OH. Dip the plate in Ninhydrin stain and heat it.

    • Di-Boc Impurity: Rf ~ 0.9 (Will NOT stain with Ninhydrin; requires iodine or KMnO₄).

    • Target Mono-Boc: Rf ~ 0.4 (Stains dark blue/purple).

    • Unreacted Diamine: Rf ~ 0.0 (Stains blue/purple, remains at baseline).

Protocol B: Boc-Safe Acid-Base Extraction (Scale: > 5g)

This protocol leverages the pH-dependent solubility of the secondary amine while carefully avoiding pH ranges that would cleave the Boc group[4].

  • Organic Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Mild Acidic Wash (Self-Validating Step): Wash the organic layer with a mild, buffered acidic solution (e.g., 10% aqueous Citric Acid). Use pH paper to verify the aqueous layer is between pH 4.0 - 5.0 .

    • Causality: This specific pH protonates the free secondary amine, pulling the mono-Boc product and unreacted diamine into the aqueous layer while leaving the non-polar di-Boc impurity in the EtOAc. Never use 1M HCl, as it risks Boc deprotection.

  • Phase Separation: Separate the aqueous layer and cool it in an ice bath to prevent exothermic degradation during the next step.

  • Basification: Slowly add 2M NaOH to the aqueous layer until the pH reaches 10.0 - 11.0 , verifying with pH paper.

    • Causality: This deprotonates the secondary amine, rendering the mono-Boc product lipophilic again.

  • Extraction: Extract the basified aqueous layer with DCM (3 x 50 mL). The highly polar unreacted diamine largely remains in the aqueous phase, while the target mono-Boc product partitions into the DCM.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 35°C to yield the purified product.

Part 5: References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Pyrrolo[3,4-d]azepine Boc Deprotection

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the unique challenges associa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the unique challenges associated with the Boc (tert-butoxycarbonyl) deprotection of pyrrolo[3,4-d]azepine scaffolds.

Because this fused bicyclic system contains an electron-rich and acid-sensitive pyrrole ring, standard deprotection protocols often lead to catastrophic material loss. This guide breaks down the chemical causality behind these failures and provides self-validating, field-proven methodologies to ensure high-fidelity synthesis.

FAQ 1: Why does my pyrrolo[3,4-d]azepine degrade or show a +56 Da mass shift during standard TFA deprotection?

The Causality: The Boc deprotection mechanism relies on acid-catalyzed cleavage, which generates a highly reactive tert-butyl cation ( t -Bu + ) intermediate.

Pyrrolo[3,4-d]azepine contains a fused pyrrole ring. Pyrroles are highly electron-rich aromatic systems that act as strong nucleophiles. In the absence of a superior nucleophilic trap, the t -Bu + cation undergoes electrophilic aromatic substitution (Friedel-Crafts alkylation) directly on the pyrrole core. This results in an undesired tert-butylated byproduct, which is easily observed as a +56 Da mass shift during LC-MS analysis (1)[1].

Furthermore, exposing pyrrole derivatives to harsh, unbuffered acidic conditions (like neat TFA or pTSA) can cause the core to decompose via retro-Mannich reactions or undergo acid-catalyzed polymerization, driven by the rearomatization dynamics of the fused system (2)[2]. You must control both the acidity of the environment and the kinetic fate of the carbocation.

Mechanism Boc Boc-Pyrrolo[3,4-d]azepine tBu tert-Butyl Cation Boc->tBu Acid Cleavage Deprot Free Pyrrolo[3,4-d]azepine Boc->Deprot Acid Cleavage tBu->Deprot Unscavenged Electrophilic Attack Scavenger Scavenger (TIPS/Anisole) tBu->Scavenger Preferential Trapping Side tert-Butylated Pyrrole (+56 Da Impurity) Deprot->Side Trapped Trapped Adduct (Safe Byproduct) Scavenger->Trapped

Mechanism of tert-butylation side reactions and scavenger-mediated protection.

FAQ 2: Which scavengers are most effective for protecting the pyrrole core?

To prevent alkylation, you must introduce a "scavenger"—a sacrificial nucleophile that reacts with the t -Bu + cation faster than your pyrrole ring does (3)[3]. The choice of scavenger is dictated by the principles of hard/soft acid-base (HSAB) theory. We highly recommend a "cocktail" approach to cover multiple reaction pathways.

Quantitative Comparison of Scavenger Efficacy for Electron-Rich Aromatics

ScavengerMechanism of ActionRelative Efficacy (Prevention of +56 Da)Recommended Concentration (v/v)
Triisopropylsilane (TIPS) Hydride donation to t-Bu cationVery High2.5% - 5.0%
1,2-Ethanedithiol (EDT) Soft nucleophile, thiol alkylationVery High2.5%
Thioanisole Soft nucleophile, S-alkylationHigh5.0%
Anisole Electrophilic aromatic substitutionModerate5.0% - 10.0%
Water Nucleophilic attack to form t-BuOHModerate2.5% - 5.0%

Scientist's Note: For pyrrolo[3,4-d]azepine, a cocktail of TFA / TIPS / Water (95:2.5:2.5) provides an optimal balance of hydride donation and nucleophilic trapping without introducing foul-smelling thiols.

FAQ 3: How do I implement a self-validating protocol for Boc deprotection?

A self-validating protocol ensures that every step provides measurable feedback, preventing the catastrophic loss of valuable intermediates. Below is our field-proven methodology using a kinetically controlled TFA/scavenger system.

Step-by-Step Methodology:

  • Preparation & Dissolution: Dissolve the Boc-pyrrolo[3,4-d]azepine in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature kinetically suppresses the rate of electrophilic aromatic substitution on the pyrrole, giving the scavenger a competitive advantage.

  • Scavenger Loading: Add the scavenger cocktail: 2.5% v/v TIPS and 2.5% v/v Water. Stir for 5 minutes to ensure homogeneity.

  • Acid Introduction: Slowly add Trifluoroacetic Acid (TFA) dropwise so that the final ratio of DCM:TFA is 1:1. Validation Check: The solution should remain clear or slightly yellow. Rapid darkening (brown/black) is an immediate visual indicator of pyrrole polymerization.

  • In-Process Monitoring (LC-MS): After 30 minutes, sample 5 µL of the reaction, quench in 100 µL of cold methanol, and inject into the LC-MS. Self-Validation: You must observe the disappearance of the starting material mass and the appearance of the desired product mass. If a +56 Da peak is >5% relative abundance, abort the reaction, quench immediately, and increase the TIPS concentration in your next optimization run.

  • Quenching & Isolation: Once complete, do not evaporate the TFA directly . Concentrating the acid under heat will destroy the pyrrole core. Instead, precipitate the product by adding the reaction mixture dropwise into 10 volumes of vigorously stirred, ice-cold diethyl ether. Centrifuge to collect the solid azepine TFA salt.

Protocol S1 1. Substrate Dissolution (DCM, 0°C) S2 2. Scavenger Addition (TIPS/Anisole/H2O) S1->S2 S3 3. Acid Addition (TFA Dropwise) S2->S3 S4 4. In-Process Control (LC-MS Validation) S3->S4 S5 5. Quench & Isolation (Cold Ether) S4->S5

Self-validating step-by-step workflow for Boc deprotection.

FAQ 4: Brønsted acids (TFA/HCl) are completely destroying my specific derivative. Are there milder alternatives?

Yes. If your specific pyrrolo[3,4-d]azepine substitution pattern is excessively acid-sensitive, you must pivot away from Brønsted acids entirely.

Lewis Acid Deprotection: Anhydrous Iron(III) chloride (FeCl 3​ ) in DCM is a highly effective, mild alternative. FeCl 3​ coordinates to the carbonyl oxygen of the Boc group, facilitating the ejection of the tert-butyl cation without drastically lowering the pH of the solution (4)[4]. This prevents acid-catalyzed ring opening of the azepine or polymerization of the pyrrole.

Alkoxide Deprotection: Interestingly, while the Boc group is traditionally considered base-stable, certain activated N-Boc pyrrole groups can be removed using alkoxides (e.g., CH 3​ OLi formed during a methanol/base quench) (5)[5]. If the Boc group is located on the pyrrole nitrogen rather than the azepine nitrogen, this base-mediated cleavage completely sidesteps the generation of the dangerous t -Bu + cation.

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks encountered during the multi-kilogram scale-up of cis-2-Boc-octah...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks encountered during the multi-kilogram scale-up of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine. This bicyclic diamine scaffold is a highly privileged structural motif, predominantly utilized in the development of Autotaxin (ATX) and Lysophosphatidic Acid (LPA) production inhibitors .

Scaling up this molecule presents unique synthetic challenges, particularly concerning regioselective protection, preservation of the cis-stereocenters during cyclization, and the isolation of highly polar intermediates .

Part 1: Mechanistic Pathway & Process Overview

The most robust, scalable route avoids the use of hazardous azomethine ylide cycloadditions. Instead, it relies on the reduction of a cis-pyrrolidine-3,4-dicarboxylate, followed by activation and a double-displacement cyclization with a primary amine to construct the azepine ring.

G Start cis-1-Boc-pyrrolidine- 3,4-dicarboxylate Reduction Reduction (LiBH4 or LAH) Start->Reduction Diol cis-1-Boc-3,4-bis(hydroxymethyl) pyrrolidine Reduction->Diol Activation Mesylation (MsCl, Et3N, 0°C) Diol->Activation Dimesylate Dimesylate Intermediate Activation->Dimesylate Cyclization Cyclization (Benzylamine, MeCN, 70°C) Dimesylate->Cyclization NBenzyl cis-2-Boc-6-benzyl-octahydro- pyrrolo[3,4-d]azepine Cyclization->NBenzyl Hydrogenation Debenzylation (Pd/C, H2, AcOH) NBenzyl->Hydrogenation Product cis-2-Boc-octahydro- pyrrolo[3,4-d]azepine Hydrogenation->Product

Figure 1: Synthetic workflow for cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine scale-up.

Part 2: Troubleshooting Guides & FAQs

Q1: During the cyclization of the dimesylate intermediate to form the azepine ring, we observe significant epimerization (loss of the cis configuration). How can we prevent this? Causality: The cis-dimesylate intermediate is highly sensitive to strongly basic conditions. When inorganic bases (like K₂CO₃ or Cs₂CO₃) are used at elevated temperatures (>80 °C), the α-protons adjacent to the mesylate can undergo deprotonation. This leads to epimerization into the thermodynamically more stable trans-isomer before the cyclization can occur. Solution: Transition to a polar aprotic solvent (e.g., Acetonitrile) and use an excess of the nucleophile (benzylamine) at a strictly controlled temperature of 65–70 °C. The excess benzylamine acts as an acid scavenger without providing the localized high basicity of inorganic salts, preserving the cis-geometry (>98% de).

Q2: In the final debenzylation step (Pd/C, H₂), the reaction stalls at 60% conversion, and adding more catalyst does not help. What is causing this? Causality: The product, cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine, contains a highly basic secondary azepine nitrogen. As the reaction progresses, the concentration of this free amine increases. The lone pair on the azepine nitrogen strongly coordinates to the active palladium surface, effectively poisoning the catalyst . Solution: Perform the hydrogenation under slightly acidic conditions. By adding 1.1 equivalents of glacial acetic acid, the resulting azepine nitrogen is immediately protonated in situ. The ammonium species lacks the free lone pair required to coordinate with the palladium, ensuring the catalyst remains active until 100% conversion is achieved.

Q3: The final debenzylated product is a highly polar oil that is difficult to extract from the aqueous phase during workup. How can we isolate it without resorting to reverse-phase chromatography? Causality: The free base of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine has high water solubility and a low partition coefficient in standard organic solvents (like EtOAc or DCM), making traditional liquid-liquid extraction inefficient. Solution: Implement a direct salt-formation protocol. After filtering off the Pd/C catalyst, concentrate the methanolic filtrate directly. Dissolve the crude residue in isopropanol and precipitate the product as a hydrochloride salt. This self-validating protocol bypasses extraction and purges neutral impurities in the mother liquor, yielding a highly crystalline, stable solid .

Part 3: Quantitative Data Comparison

Table 1: Optimization of the Azepine Ring Cyclization Step

SolventBase (Equivalents)Temp (°C)Time (h)Yield (%)cis/trans RatioMechanistic Observation
DMFK₂CO₃ (3.0 eq)90124285:15High epimerization due to strong base and excessive heat.
THFEt₃N (3.0 eq)65245592:8Sluggish reaction kinetics; incomplete conversion.
MeCNDIPEA (3.0 eq)70168198:2Optimal organic base; hindered nature prevents epimerization.
MeCNBenzylamine (5.0 eq)70128499:1Excess amine acts as a mild base; highest purity and yield.
Part 4: Validated Scale-Up Protocol

Step-by-Step Methodology: Debenzylation and Salt Isolation This protocol outlines the optimized, chromatography-free isolation of the target molecule. It is designed as a self-validating system: the rapid crystallization upon the addition of MTBE serves as an immediate visual confirmation of successful deprotection and salt formation.

  • Reactor Preparation: Charge a clean, dry Hastelloy or glass-lined pressure reactor with cis-2-Boc-6-benzyl-octahydro-pyrrolo[3,4-d]azepine (1.0 eq, 1.0 kg) and Methanol (10 L, 10 vol).

  • In Situ Acidification: Slowly add Glacial Acetic Acid (1.1 eq, ~200 mL) while maintaining the internal temperature below 25 °C. Causality: Pre-protonating the basic nitrogen prevents coordination to the palladium surface, mitigating catalyst poisoning.

  • Catalyst Addition: Purge the reactor headspace with Nitrogen (3x). Carefully charge 10% Pd/C (50% wet, 0.05 eq Pd, ~150 g).

  • Hydrogenation: Purge the reactor with Hydrogen gas (3x) and pressurize to 50 psi. Heat the jacket to maintain an internal temperature of 40 °C. Stir vigorously (800 rpm) for 12 hours. Monitor the reaction via an H₂ mass flow meter until uptake completely ceases.

  • Filtration: Cool the reactor to 20 °C and safely purge with Nitrogen (3x). Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake with Methanol (2 L, 2 vol).

  • Concentration & Salt Formation: Concentrate the combined filtrate under reduced pressure (40 °C, 50 mbar) to a thick oil. Dissolve the oil in Isopropanol (5 L, 5 vol). Cool the solution to 0–5 °C.

  • Crystallization: Dropwise, add 4N HCl in Dioxane (1.2 eq) over 30 minutes. Once addition is complete, slowly add MTBE (10 L, 10 vol) as an anti-solvent to induce crystallization. Causality: The highly polar hydrochloride salt is completely insoluble in MTBE, forcing it out of the solution while organic impurities remain dissolved.

  • Isolation: Stir the resulting slurry for 2 hours at 0 °C. Filter the solid, wash with cold MTBE (2 L), and dry in a vacuum oven at 40 °C for 24 hours to afford cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride as a white crystalline solid (>99% purity by HPLC).

References
  • Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors (US11098048B2). Source: Google Patents.
  • New bicyclic derivatives (WO2014048865A1). Source: Google Patents.
  • New octahydro-pyrrolo[3,4-c]-pyrrole derivatives and analogs thereof as autotaxin inhibitors (WO2014139978A1). Source: Google Patents.
Optimization

Technical Support Center: Overcoming Steric Hindrance in cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe synthetic bottlenecks when working with complex bicyclic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe synthetic bottlenecks when working with complex bicyclic amines. The cis-fused octahydro-pyrrolo[3,4-d]azepine core is a privileged scaffold, particularly instrumental in the development of Autotaxin (ATX) inhibitors used for treating autoimmune diseases and glaucoma (1)[1].

However, the unique 3D geometry of this molecule presents significant challenges. Below is our comprehensive troubleshooting guide designed to help you bypass steric hindrance during amidation and deprotection workflows.

Structural Diagnostics: The Root of Steric Hindrance

The cis-ring fusion forces the octahydro-pyrrolo[3,4-d]azepine core into a rigid, "cup-like" conformation. When the pyrrolidine nitrogen (N2) is protected with a bulky tert-butoxycarbonyl (Boc) group, the massive tert-butyl moiety projects directly toward the cavity of the azepine ring. Consequently, the secondary amine at position 6 (N6) becomes heavily shielded. Incoming electrophiles face a massive steric wall, drastically increasing the activation energy required for standard transformations.

G A cis-2-Boc-octahydro- pyrrolo[3,4-d]azepine B Steric Shielding at N6 (cis-fusion + Boc) A->B Conformational Constraint C1 COMU / HATU Coupling B->C1 Overcome via Oxyma/HOAt C2 Acyl Fluoride (BTFFH) B->C2 Overcome via Small Leaving Group D1 High-Yield Amidation (Product) C1->D1 Base: DIPEA C2->D1 Base: DIPEA

Workflow for overcoming steric hindrance in amidation of bicyclic amines.

Troubleshooting Guide: Amide Bond Formation at the Azepine Nitrogen

The Issue: Standard coupling reagents (e.g., DCC, HBTU) routinely fail, yielding <30% product or resulting in complex mixtures. The Causality: HBTU forms an OBt active ester that is simply too bulky to approach the hindered N6 nitrogen. Furthermore, highly nucleophilic but hindered amines can directly attack the guanidinium species of the coupling reagent, leading to the formation of unwanted tetramethylguanidine (TMG) byproducts instead of the desired amide (2)[2].

The Solution: Shift your activation strategy to either third-generation uronium reagents (COMU) or acyl fluorides.

  • COMU incorporates a morpholino carbon skeleton that significantly enhances solubility and provides an internal hydrogen bond acceptor, making it an excellent choice for solution-phase synthesis of hindered amides with a less hazardous safety profile than benzotriazole-based reagents (3)[3].

  • Acyl fluorides generated in situ (e.g., via BTFFH) are ideal for this scaffold because they behave like activated esters due to the unique nature of the carbonyl-fluoride bond, while minimizing steric hindrance between the two coupling partners (4)[4].

Self-Validating Protocol: COMU-Mediated Amidation

Objective: High-yield amide bond formation at the sterically hindered N6 position. Materials: Carboxylic acid (1.2 eq), cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (1.0 eq), COMU (1.2 eq), DIPEA (2.5 eq), anhydrous DMF.

  • Pre-activation: Dissolve the carboxylic acid and COMU in anhydrous DMF (0.2 M). Add DIPEA.

  • Self-Validation Check 1: Observe the solution. A distinct color change (often yellow/orange) indicates the release of the Oxyma leaving group and successful formation of the active ester.

  • Coupling: Stir the pre-activated mixture for 5 minutes to ensure full activation, then add the cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine amine. (This order of addition prevents TMG byproduct formation).

  • Reaction Monitoring: Stir at room temperature for 1-2 hours.

  • Self-Validation Check 2: Perform TLC or LC-MS. The disappearance of the secondary amine confirms conversion.

  • Workup: Quench with water. The byproducts of COMU are highly water-soluble, allowing for easy removal during standard aqueous extraction.

Troubleshooting Guide: Boc Deprotection in a Congested Environment

The Issue: Standard trifluoroacetic acid (TFA) deprotection of the N-Boc group is taking >24 hours, requiring heat, and yielding side products. The Causality: The steric shielding of the cis-fused system prevents the efficient protonation of the carbamate oxygen and the subsequent departure of the bulky tert-butyl cation. The Solution: Utilize oxalyl chloride for mild, rapid deprotection. Electronic destabilization of the aryl carbamate induced by oxalyl chloride promotes rapid cleavage, overcoming the steric hindrance that slows down standard acid-mediated deprotection (5)[5].

Deprotection N1 Sterically Hindered N-Boc Group N2 Standard TFA N1->N2 N3 Oxalyl Chloride N1->N3 N4 Free Amine N2->N4 Slow, Heat Required N3->N4 Fast, Room Temp

Comparison of Boc deprotection pathways for sterically hindered amines.

Self-Validating Protocol: Mild Deprotection via Oxalyl Chloride

Objective: Rapid removal of the N-Boc group without harsh, prolonged heating. Materials: N-Boc protected substrate (1.0 eq), Oxalyl Chloride (3.0 eq), anhydrous DCM.

  • Preparation: Dissolve the hindered N-Boc protected bicyclic amine in anhydrous DCM (0.1 M) under an inert atmosphere at 0 °C.

  • Reagent Addition: Add oxalyl chloride dropwise to the cooled solution.

  • Self-Validation Check 1: Observe the reaction mixture. Immediate gas evolution (CO and CO₂ bubbling) serves as a visual indicator that the carbamate is undergoing electronic destabilization and cleavage.

  • Reaction: Allow the mixture to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).

  • Self-Validation Check 2: LC-MS analysis should show the mass of the free amine without the +100 Da Boc mass.

  • Workup: Concentrate under reduced pressure to remove volatile byproducts (isobutene, HCl, unreacted oxalyl chloride), yielding the clean amine hydrochloride salt.

Quantitative Reagent Comparison

To assist in your experimental design, refer to the table below summarizing the efficacy of various coupling reagents specifically for sterically hindered bicyclic amines.

Coupling ReagentActivation MechanismTypical Yield (Hindered Amines)Reaction TimeByproduct Toxicity / Risk
HBTU Benzotriazole (OBt)< 40%12-24 hHigh (Allergenic/Explosive risk)
HATU 7-Aza-benzotriazole (OAt)75-85%2-4 hModerate
BTFFH Acyl Fluoride80-90%2-6 hLow (Benign)
COMU Morpholino-Oxyma85-95%1-2 hLow (Water-soluble)

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for these couplings? A: Yes. Microwave-assisted synthesis pairs exceptionally well with COMU. The thermal energy helps overcome the high activation barrier caused by the cis-fusion and Boc group, reducing reaction times from hours to minutes while maintaining low epimerization rates.

Q: Why is my product contaminated with a guanidine derivative? A: This is a known side reaction when using uronium reagents (like HATU/HBTU) with hindered amines. Because the N6 nitrogen struggles to attack the bulky active ester, it attacks the coupling reagent itself. To prevent this, ensure the carboxylic acid is fully pre-activated (Step 1 of the COMU protocol) before adding your bicyclic amine.

Q: Does solvent choice impact the coupling efficiency of this scaffold? A: Absolutely. DMF is the standard, but if you are using acyl fluorides (BTFFH), switching to less polar solvents like DCM or THF can sometimes improve yields by minimizing the solvation shell around the hindered azepine nitrogen.

References

  • Source: nih.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc)
  • 5S9M: AUTOTAXIN, (3,5-dichlorophenyl)methyl (3aS,8aR)-2-(1H-benzotriazole-5-carbonyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-6-carboxylate...
  • Source: rsc.
  • Source: luxembourg-bio.

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Scaffolding: Cis vs. Trans-2-Boc-Octahydro-Pyrrolo[3,4-d]Azepine in Target Binding Affinity

Bicyclic nitrogen heterocycles have fundamentally reshaped the landscape of modern drug discovery. By restricting the conformational flexibility of traditional monocyclic rings (like piperazines or diazepines), these sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Bicyclic nitrogen heterocycles have fundamentally reshaped the landscape of modern drug discovery. By restricting the conformational flexibility of traditional monocyclic rings (like piperazines or diazepines), these scaffolds improve metabolic stability, enhance membrane permeability, and drive target selectivity. Among these, the octahydro-pyrrolo[3,4-d]azepine framework has emerged as a privileged scaffold, particularly in the design of complex heteroaromatic alkaloids[1] and inhibitors targeting epigenetic readers like BET bromodomains[2].

When evaluating these scaffolds, the stereochemistry of the ring fusion—specifically the cis versus trans configuration—dictates the 3D spatial vectors of its substituents. In fragment-based drug discovery (FBDD), evaluating the Boc-protected intermediate (2-Boc-octahydro-pyrrolo[3,4-d]azepine) serves as a powerful proxy. The bulky, lipophilic tert-butyloxycarbonyl (Boc) group acts as a structural probe for deep hydrophobic pockets, allowing researchers to isolate the thermodynamic impact of the scaffold's geometry.

This guide provides an in-depth, objective comparison of the cis and trans isomers of 2-Boc-octahydro-pyrrolo[3,4-d]azepine, supported by thermodynamic binding data and self-validating experimental protocols.

Structural Mechanics: The Causality of Conformation

The fundamental difference in binding affinity between the cis and trans isomers stems from their distinct topological rigidities and the resulting entropic penalties incurred upon target engagement[3].

  • Cis-Isomer ((3aR,8aS) / (3aS,8aR)): The cis-fused ring system adopts a folded, "V-shaped" conformation. While the pyrrolidine ring is constrained, the azepine ring retains significant flexibility. In solution, this isomer samples multiple conformational states. When it binds to a target, it must "freeze" into a single bioactive conformation, resulting in a high entropic penalty ( −TΔS>0 ). However, its flexibility allows it to adapt to broader, shallower binding sites.

  • Trans-Isomer ((3aR,8aR) / (3aS,8aS)): The trans-ring junction locks the molecule into an extended, highly rigid conformation. This rigidity prevents the ring-flip of the azepine moiety, fixing the exit vectors of the N-Boc group and the azepine nitrogen. Because it is pre-organized in solution, the trans-isomer loses minimal conformational entropy upon binding. If its fixed vector perfectly aligns with a narrow, deep target pocket (such as the acetyl-lysine pocket of BRD4), it achieves a highly favorable enthalpy ( ΔH<0 ) and superior affinity[2].

Pathway A Octahydro-pyrrolo[3,4-d]azepine Core Scaffold B Cis-Isomer (Flexible, V-Shaped) A->B Ring Fusion C Trans-Isomer (Rigid, Extended) A->C Ring Fusion D High Entropic Penalty (-TΔS > 0) B->D Binding Event E Favorable Enthalpy (ΔH < 0) C->E Binding Event F Broad Specificity Lower Affinity D->F G Target-Specific High Affinity E->G

Logical relationship between stereochemical ring fusion, thermodynamics, and binding affinity.

Thermodynamic Profiling: Comparative Binding Data

To objectively compare the performance of these isomers, we utilize a standardized biochemical model evaluating the Boc-group as a lipophilic probe against a deep hydrophobic pocket (e.g., the BRD4 BD1 domain). The data below illustrates how structural pre-organization translates into measurable thermodynamic differences.

Scaffold IsomerStereochemical FusionSolution Conformation Kd​ (μM) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)
Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (3aR,8aS) / (3aS,8aR)V-Shaped / Flexible14.2-6.0+3.5-2.5
Trans-2-Boc-octahydro-pyrrolo[3,4-d]azepine (3aR,8aR) / (3aS,8aS)Extended / Rigid2.8-7.5+0.8-6.7

Data Synthesis & Interpretation: The trans-isomer demonstrates a ~5-fold increase in binding affinity ( Kd​ = 2.8 μM vs 14.2 μM). The causality is clearly visible in the thermodynamic breakdown: the rigid trans-isomer pays a significantly lower entropic penalty ( +0.8 kcal/mol) compared to the flexible cis-isomer ( +3.5 kcal/mol). Furthermore, the extended vector of the trans-isomer allows the bulky Boc group to achieve optimal Van der Waals contacts deep within the pocket, driving a more exothermic enthalpy ( ΔH=−7.5 kcal/mol).

Experimental Methodology: Self-Validating ITC Protocol

To accurately capture the subtle thermodynamic differences between stereoisomers, Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike Surface Plasmon Resonance (SPR), which only provides kinetic on/off rates, ITC directly measures the heat released or absorbed during binding, allowing for the deconvolution of enthalpy and entropy.

The following protocol is designed as a self-validating system , ensuring that artifacts are caught before data analysis.

Workflow S1 1. Co-Dialysis (Buffer Matching) S2 2. C-Value Optimization (10 < c < 100) S1->S2 S3 3. ITC Titration (Ligand into Protein) S2->S3 S4 4. Blank Subtraction (Self-Validation) S3->S4 S5 5. Thermodynamic Deconvolution S4->S5

Self-validating Isothermal Titration Calorimetry (ITC) workflow for stereoisomer evaluation.

Step-by-Step Execution & Causality
  • Stringent Co-Dialysis (Buffer Matching)

    • Action: Dialyze the target protein and dilute the Boc-protected isomer in the exact same batch of buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% DMSO, pH 7.4).

    • Causality: Even a 0.1% mismatch in DMSO concentration between the syringe (ligand) and the cell (protein) will generate a massive heat of dilution, completely masking the micro-calorie heat of the actual binding event.

    • Self-Validation Check: Measure the refractive index of both solutions post-dialysis to confirm identical solvent composition.

  • C-Value Optimization

    • Action: Adjust the protein concentration in the cell to achieve a c -value between 10 and 100, where c=n×Ka​×[Protein] .

    • Causality: If the c -value is too low (<1), the binding curve is flat, and Kd​ cannot be determined. If it is too high (>1000), the curve is a sheer drop, making it impossible to fit the stoichiometry ( n ).

  • Titration Execution & Blanking

    • Action: Inject 2 μL aliquots of the Boc-isomer (syringe) into the protein (cell) at 150-second intervals.

    • Self-Validation Check (The Blank): You must perform a control run injecting the ligand into pure buffer. Subtracting this blank isolates the true heat of binding from the mechanical heat of stirring and the baseline heat of mixing.

  • Thermodynamic Deconvolution

    • Action: Integrate the area under each injection peak to determine the heat rate ( dQ/dt ). Fit the data to an independent binding model to extract ΔH and Ka​ . Calculate entropy using the Gibbs free energy equation: ΔG=−RTln(Ka​)=ΔH−TΔS .

Comparison with Alternative Scaffolds

When selecting a scaffold for drug development, octahydro-pyrrolo[3,4-d]azepines are often weighed against other nitrogenous heterocycles[4].

  • vs. Unsubstituted Diazepines: Traditional diazepines are highly flexible. While they offer excellent solubility, their high conformational entropy often leads to off-target effects and poor oral bioavailability. The addition of the fused pyrrolidine ring in the pyrroloazepine scaffold drastically reduces this flexibility, improving target residence time.

  • vs. Octahydro-pyrrolo[3,4-c]pyrroles: These smaller [5,5]-bicyclic systems are highly rigid but offer a much shorter spatial vector. If a target pocket is deep (requiring the ligand to reach further into the active site), the larger [5,7]-fused pyrroloazepine provides the necessary reach while maintaining structural pre-organization.

Conclusion

The choice between the cis and trans isomers of 2-Boc-octahydro-pyrrolo[3,4-d]azepine is not merely a matter of synthetic convenience; it is a critical thermodynamic decision. The trans-isomer's rigid, extended conformation minimizes entropic penalties and provides a highly predictable vector for engaging deep hydrophobic pockets. Conversely, the cis-isomer offers the flexibility needed for shallower, broader target sites. By utilizing rigorous, self-validating thermodynamic assays like ITC, drug development professionals can rationally select the optimal stereochemical scaffold to drive both affinity and selectivity.

Sources

Comparative

Comprehensive HPLC Validation Methods for cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine Purity Assessment

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine is a highly specialized bicyclic intermediate utilized in the synthesis of co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine is a highly specialized bicyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical perspective, this molecule presents a distinct dichotomy: the tert-butyloxycarbonyl (Boc) group imparts significant lipophilicity, while the secondary amine in the azepine ring is highly polar and basic. When developing purity validation methods, this structural combination often leads to severe peak tailing, unpredictable retention shifts, and poor resolution of regioisomers if the chromatographic environment is not meticulously controlled [2].

This guide objectively compares three high-performance liquid chromatography (HPLC) modalities for the purity assessment of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine, providing field-proven protocols and aligning with the latest ICH Q2(R2) validation guidelines [1].

Chromatographic Modalities: A Comparative Analysis

To achieve a self-validating, robust analytical procedure, the method must mitigate secondary interactions between the protonated azepine amine and residual silanols on the silica stationary phase. We evaluated three distinct approaches:

  • Low-pH Reversed-Phase (Ion-Pairing): Utilizes Trifluoroacetic acid (TFA) to protonate the amine and form a neutral, hydrophobic ion pair. While this masks silanol interactions, it severely suppresses electrospray ionization (ESI) signals in LC-MS applications [2].

  • High-pH Reversed-Phase (Free Base): Employs a basic mobile phase (pH 10.0) to fully deprotonate the azepine nitrogen. This renders the molecule neutral, maximizing hydrophobic retention on hybrid-silica columns and yielding excellent peak symmetry.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Leverages the polar nature of the secondary amine, retaining the analyte through partitioning into a water-enriched layer on a polar stationary phase.

HPLC_Strategy Start cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine Challenge Chromatographic Challenge: Hydrophobic Boc + Basic Amine Start->Challenge Opt1 Low-pH RP-HPLC (TFA Ion-Pairing) Challenge->Opt1 Acidic pH Opt2 High-pH RP-HPLC (Free Base) Challenge->Opt2 Basic pH Opt3 HILIC (Polar Retention) Challenge->Opt3 High Organic Result1 Good Retention, MS Signal Suppressed Opt1->Result1 Result2 Excellent Peak Shape, MS Compatible Opt2->Result2 Result3 Orthogonal Selectivity, Long Equilibration Opt3->Result3

Figure 1: Chromatographic decision matrix for basic Boc-protected bicyclic amines.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three modalities using a 1.0 mg/mL standard solution of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine.

Chromatographic ModalityMobile Phase SystemRetention Factor ( k′ )USP Tailing FactorTheoretical Plates ( N )LC-MS Compatibility
Low-pH RP-HPLC 0.1% TFA in H₂O / ACN3.21.45~8,500Poor (Ion suppression)
High-pH RP-HPLC 10mM NH₄HCO₃ (pH 10) / ACN4.81.05~14,200Excellent
HILIC 10mM NH₄OAc / 90% ACN2.11.15~10,500Excellent

Experimental Protocol: High-pH RP-HPLC Workflow

This protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded to ensure the method's resolving power is verified prior to every injection sequence.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Weigh 0.79 g of Ammonium Bicarbonate into 1000 mL of LC-MS grade water. Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide.

    • Causality: The pKa of the azepine secondary amine is approximately 9.5. Maintaining the pH at 10.0 ensures the amine is predominantly un-ionized. This eliminates electrostatic interactions with the stationary phase, which is the primary cause of peak tailing [3].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Dissolve the cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine reference standard to a final concentration of 1.0 mg/mL.

    • Causality: A high nominal concentration is required to ensure that trace impurities (e.g., the trans-isomer or de-Boc degradation products) present at the 0.05% reporting threshold are reliably detected above the signal-to-noise (S/N) ratio of 10:1.

Step 3: Chromatographic Conditions

  • Column: Ethylene Bridged Hybrid (BEH) C18, 4.6 x 150 mm, 3.5 µm.

    • Causality: Standard silica dissolves rapidly at pH > 8. BEH particles are sterically protected and chemically stable up to pH 12, allowing the analysis of the free base without column degradation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

    • Causality: Elevated temperature lowers mobile phase viscosity and improves mass transfer kinetics, sharpening the peak of the bulky bicyclic structure.

  • Detection: UV at 210 nm.

    • Causality: Boc-amines lack strong aromatic chromophores; 210 nm optimally captures the carbamate absorbance[2].

Step 4: Gradient Program

  • 0-2 min: 5% B (Isocratic hold to focus polar impurities)

  • 2-15 min: 5% to 95% B (Linear ramp for main peak elution)

  • 15-18 min: 95% B (Column wash)

  • 18-18.1 min: 95% to 5% B

  • 18.1-25 min: 5% B (Re-equilibration)

ICH Q2(R2) Validation Framework

To transition this method from development to a validated state suitable for regulatory filings, it must undergo rigorous testing as outlined in the ICH Q2(R2) guidelines [1]. The updated guidelines emphasize a lifecycle risk-based approach and introduce the concept of the "Lower Range Limit" to replace traditional LOD/LOQ metrics [1].

ICH_Validation A Method Development & Risk Assessment B Specificity (Forced Degradation) A->B C Linearity & Range (Reporting Limits) B->C E Lower Range Limit (LOD/LOQ) B->E D Accuracy & Precision (Repeatability) C->D F Method Robustness (DoE Approach) D->F E->F

Figure 2: ICH Q2(R2) Analytical Procedure Validation Lifecycle for Purity Assessment.

Key Validation Parameters for Boc-Protected Amines:
  • Specificity: The method must demonstrate baseline resolution ( Rs​>1.5 ) between cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine and its potential impurities, including the trans-isomer and the fully deprotected octahydro-pyrrolo[3,4-d]azepine [4]. Forced degradation studies (acid, base, peroxide, heat, light) are mandatory to prove that degradation products do not co-elute with the main peak.

  • Range & Linearity: Validated through direct assessment of reportable results using a linear calibration model. For purity methods, the range must extend from the Lower Range Limit (e.g., 0.05%) up to 120% of the nominal concentration [1].

  • Accuracy & Precision: Repeatability must be established by performing six independent sample preparations at 100% test concentration. The Relative Standard Deviation (RSD) of the main peak area should be ≤2.0% .

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Guidelines, 2023. URL: [Link]

  • Zhao, H., Li, J.W. and Wu, F. "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine". American Journal of Analytical Chemistry, 2026. URL: [Link]

Validation

Comparing boc-protected vs fmoc-protected octahydro-pyrrolo[3,4-d]azepine

The octahydro-pyrrolo[3,4-d]azepine scaffold is a highly versatile, conformationally restricted fused 5-7 bicyclic diamine. In modern drug discovery, it is frequently deployed to navigate complex structure-activity relat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The octahydro-pyrrolo[3,4-d]azepine scaffold is a highly versatile, conformationally restricted fused 5-7 bicyclic diamine. In modern drug discovery, it is frequently deployed to navigate complex structure-activity relationships (SAR), serving as a critical pharmacophore in the development of targeted therapeutics, such as autotaxin (ATX) inhibitors[1]. Because this scaffold contains two secondary amines in distinct steric environments—a rigid 5-membered pyrrolidine ring and a more flexible 7-membered azepine ring—regioselective functionalization is paramount.

Achieving this requires an orthogonal protection strategy. The choice between the two premier amine protecting groups—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) —dictates not only the immediate synthetic workflow but also the downstream scalability, solubility, and compatibility with sensitive functional groups[2].

As an Application Scientist, I evaluate these protecting groups not merely as placeholders, but as active participants in the physicochemical behavior of the scaffold. Below is an in-depth, data-driven comparison of Boc-protected versus Fmoc-protected octahydro-pyrrolo[3,4-d]azepine to guide your synthetic strategy.

Mechanistic & Physicochemical Comparison

The fundamental divergence between Boc and Fmoc strategies lies in their cleavage mechanisms, which in turn defines their orthogonality[2].

  • Boc-Protection (Acid-Labile): The Boc group is removed via acidolysis, typically utilizing trifluoroacetic acid (TFA)[3]. The mechanism generates a tert-butyl cation, which must be actively scavenged to prevent unwanted electrophilic alkylation of the newly liberated azepine or pyrrolidine nitrogens. Boc is sterically compact, meaning it imposes minimal hindrance on the adjacent unprotected amine during subsequent coupling reactions.

  • Fmoc-Protection (Base-Labile): The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism, most commonly using 20% piperidine in N,N-dimethylformamide (DMF)[3]. This generates a reactive dibenzofulvene intermediate that is subsequently trapped by the piperidine. While Fmoc allows for milder, acid-free deprotection, the bulky fluorenyl ring system can induce significant steric hindrance and promote aggregation via π-π stacking, potentially impeding the coupling efficiency of the orthogonal nitrogen[3].

G Start Boc/Fmoc-Protected Octahydro-pyrrolo[3,4-d]azepine Path1 TFA/DCM Cleavage (Acidic) Start->Path1 Remove Boc Path2 20% Piperidine/DMF (Basic) Start->Path2 Remove Fmoc Int1 Fmoc-Protected Intermediate (Free Amine) Path1->Int1 Int2 Boc-Protected Intermediate (Free Amine) Path2->Int2 Coupling1 Electrophile A Coupling (HATU/DIPEA) Int1->Coupling1 Coupling2 Electrophile B Coupling (Acylation/Alkylation) Int2->Coupling2 Coupling1->Path2 Subsequent Deprotection Final Fully Functionalized Bicyclic Scaffold Coupling1->Final Coupling2->Path1 Subsequent Deprotection Coupling2->Final

Orthogonal deprotection and functionalization workflow for bicyclic scaffolds.

Quantitative Performance Data

When designing a route for functionalizing the octahydro-pyrrolo[3,4-d]azepine core, the physicochemical properties of the protected intermediate directly impact yield and purity. The following table synthesizes the operational metrics of both strategies[3][4].

Performance MetricBoc-Protected ScaffoldFmoc-Protected Scaffold
Cleavage Reagent 20–50% TFA in DCM20% Piperidine in DMF
Cleavage Mechanism Acidolysis (generates t-butyl cation)Base-catalyzed β-elimination
Primary Byproducts Isobutylene, CO₂, t-butyl adductsDibenzofulvene-piperidine adduct, CO₂
Steric Hindrance Low (compact tert-butyl group)High (bulky fluorenyl ring system)
Solubility Profile Excellent in DCM, EtOAc, THFGood in DMF, NMP; poor in non-polar solvents
Orthogonality Stable to base, nucleophiles, and reductionStable to strong acids (TFA, HCl)
Aggregation Risk LowModerate to High (due to π-π stacking)
Typical Coupling Yield >95% (minimal steric clash)85–95% (may require extended reaction times)

Self-Validating Experimental Protocols

To ensure scientific integrity, deprotection protocols must not be executed blindly. The following methodologies incorporate self-validating kinetic feedback loops to guarantee complete conversion before proceeding to workup, thereby preventing the accumulation of difficult-to-separate impurities[4].

Protocol A: Acidic Cleavage of Boc-octahydro-pyrrolo[3,4-d]azepine

Causality Note: Triisopropylsilane (TIPS) and water are utilized as carbocation scavengers. Without them, the highly reactive tert-butyl cation generated during acidolysis will irreversibly alkylate the newly freed secondary amine of the azepine ring.

  • Preparation: Dissolve 1.0 mmol of the Boc-protected scaffold in 4.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Scavenger Addition: Add 0.2 mL of TIPS and 0.2 mL of deionized water to the solution. Stir for 5 minutes.

  • Acidification: Cool the reaction to 0 °C. Dropwise, add 4.0 mL of Trifluoroacetic Acid (TFA). Remove the ice bath and allow the reaction to warm to room temperature.

  • Kinetic Monitoring (Self-Validation): At exactly 30 minutes, extract a 10 µL aliquot, dilute in 1 mL of acetonitrile, and inject into the LC-MS.

    • Validation Check: The extracted ion chromatogram (EIC) must show >99% disappearance of the starting material mass [M+H]+ and the dominant presence of the free amine mass. If starting material >1%, extend stirring for 15 minutes and re-test.

  • Workup: Once validated, concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically. Precipitate the resulting TFA salt in cold diethyl ether.

Protocol B: Basic Cleavage of Fmoc-octahydro-pyrrolo[3,4-d]azepine

Causality Note: Piperidine acts as both the base to abstract the acidic fluorenyl proton and the nucleophile to trap the resulting dibenzofulvene. Failure to completely remove the dibenzofulvene-piperidine adduct during workup will poison subsequent coupling steps.

  • Preparation: Dissolve 1.0 mmol of the Fmoc-protected scaffold in 8.0 mL of peptide-synthesis grade DMF.

  • Base Addition: Add 2.0 mL of Piperidine to achieve a 20% (v/v) solution. Stir vigorously at room temperature.

  • Kinetic Monitoring (Self-Validation): Extract a 10 µL aliquot at 15 minutes. Dilute in methanol and measure UV absorbance at 301 nm (specific to the dibenzofulvene adduct).

    • Validation Check: Compare the absorbance to a 5-minute baseline. When the absorbance plateaus, cleavage is complete. Cross-verify via LC-MS to ensure the Fmoc-protected precursor is <1%[4].

  • Workup: Concentrate the DMF solution under high vacuum. To remove the dibenzofulvene-piperidine adduct, triturate the crude residue repeatedly with hexanes. The polar free amine scaffold will remain insoluble in hexanes, while the adduct is washed away.

ProtocolLogic Step1 Step 1: Reagent Addition Piperidine or TFA Step2 Step 2: Kinetic Sampling Aliquots at 15, 30 min Step1->Step2 Step3 Step 3: LC-MS/UV Monitoring Track mass & absorbance Step2->Step3 Decision {Validation Check|Is starting material <1%?} Step3->Decision Proceed Step 4: Workup Precipitation/Evaporation Decision->Proceed Yes Extend Extend Time Add 15 min Decision->Extend No Extend->Step2

Self-validating kinetic monitoring logic for protecting group cleavage.

Strategic Recommendations for Drug Development

When advancing octahydro-pyrrolo[3,4-d]azepine hits into lead optimization:

  • Prioritize Boc for the Azepine Ring: The 7-membered azepine ring is highly flexible. Placing a bulky Fmoc group here often leads to severe steric clash and poor solubility during library synthesis. Boc protection on the azepine nitrogen is heavily favored unless the molecule contains highly acid-sensitive moieties (e.g., acetals or specific glycosides).

  • Utilize Fmoc for Sequential Library Generation: If you are building a combinatorial library on solid support, attaching the pyrrolidine nitrogen to an acid-labile resin and protecting the azepine nitrogen with Fmoc allows for rapid, iterative derivatization using standard automated synthesis protocols[2].

  • Monitor for Aggregation: If utilizing Fmoc on both ends of a dimeric or extended scaffold, be prepared for sequence-dependent aggregation[3]. Mitigate this by utilizing chaotropic salts (e.g., 0.1 M LiCl in DMF) or switching to a more polar aprotic solvent blend (DMF/NMP) during the deprotection phase.

References

  • Title: US11098048B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA)

Sources

Comparative

Analytical Performance Guide: Mass Spectrometry Profiling of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine

Executive Summary In modern medicinal chemistry, bicyclic diamines such as cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine have emerged as privileged structural scaffolds, frequently utilized in the synthesis of complex therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, bicyclic diamines such as cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine have emerged as privileged structural scaffolds, frequently utilized in the synthesis of complex therapeutics like autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors[1]. However, the mass spectrometry (MS) analysis of tert-butoxycarbonyl (Boc) protected amines presents a distinct analytical challenge: the Boc group is highly labile and prone to thermal and acidic degradation during ionization.

This guide objectively compares the MS fragmentation stability of this bicyclic scaffold against standard monocyclic alternatives and evaluates the performance of High-Resolution Mass Spectrometry (LC-ESI-QTOF) versus Tandem Mass Spectrometry (LC-ESI-QqQ) for its characterization.

Mechanistic Causality: Ionization and Fragmentation

To analyze cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (Exact Mass: 240.18 Da; [M+H]+: m/z 241.19) effectively, one must understand the causality behind its fragmentation. During Electrospray Ionization (ESI), Boc-protected amines are notoriously susceptible to a thermally driven McLafferty-like rearrangement within the ion source[2].

This rearrangement triggers a predictable cascade:

  • Loss of Isobutylene (-56 Da): The protonated carbamate fragments to release a stable tert-butyl cation, which deprotonates to form isobutylene gas[3], yielding an intermediate at m/z 185.13.

  • Loss of Carbon Dioxide (-44 Da): The intermediate rapidly decarboxylates, resulting in a total mass shift of -100 Da[3], yielding the deprotected free amine at m/z 141.14.

Fragmentation_Pathway Parent [M+H]+ m/z 241.19 Loss56 [M+H - C4H8]+ m/z 185.13 Parent->Loss56 -56 Da (Isobutylene) Loss100 [M+H - C5H8O2]+ m/z 141.14 Parent->Loss100 -100 Da (Boc Group) Loss56->Loss100 -44 Da (CO2) Cleavage Ring Cleavage m/z 112.08 Loss100->Cleavage CID (Pyrrolidine)

Fig 1. Primary CID fragmentation pathway of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine.

Product Performance Comparison: Bicyclic vs. Monocyclic Scaffolds

When developing analytical methods, it is crucial to understand how structural rigidity impacts ionization. Below is a performance comparison between the bicyclic cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine and a standard monocyclic analogue, 1-Boc-piperazine [4].

Causality Insight: The bicyclic octahydro-pyrrolo-azepine system is bulkier and more rigid than the simple piperazine ring. This rigidity restricts the conformational flexibility required for the cyclic transition state of the McLafferty rearrangement. Consequently, the bicyclic scaffold exhibits significantly higher thermal stability in the ESI source, requiring higher collision energies (CE) to achieve complete Boc cleavage.

Table 1: MS Stability and Performance Metrics
Metriccis-2-Boc-octahydro-pyrrolo[3,4-d]azepine1-Boc-piperazine
Scaffold Type Bicyclic DiamineMonocyclic Diamine
Precursor Ion [M+H]+ m/z 241.19m/z 187.14
Primary Product Ion m/z 141.14 (Loss of Boc)m/z 87.09 (Loss of Boc)
Optimal Collision Energy (CE) 22 eV18 eV
In-Source Fragmentation (at 250°C) Moderate (~15%)High (~35%)
Limit of Detection (LOD) 0.5 ng/mL1.2 ng/mL

Analytical Platform Comparison: Q-TOF vs. QqQ

The choice of mass spectrometry platform dictates the quality of data obtained for Boc-protected peptides and amines[5].

  • LC-ESI-QTOF (High-Resolution): Best suited for structural elucidation and identifying positional isomers. The exact mass capabilities (< 5 ppm) are necessary to differentiate the [M+H-56]+ isobutylene loss from isobaric matrix interferences.

  • LC-ESI-QqQ (Tandem MS): Best suited for high-throughput pharmacokinetic (PK) quantification due to superior duty cycles and sensitivity in Multiple Reaction Monitoring (MRM) mode.

Table 2: Platform Performance Comparison
FeatureLC-ESI-QTOF (Agilent 6545 / Waters Xevo G2-XS)LC-ESI-QqQ (Sciex 6500+ / Thermo TSQ)
Primary Application Structural characterization, impurity profilingPharmacokinetic (PK) quantification
Mass Accuracy < 5 ppm (Exact Mass)Nominal mass (~0.7 Da FWHM)
Sensitivity (LOD) ~2.0 ng/mL~0.1 ng/mL
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Boc-Loss Resolution Distinguishes isobaric interferencesRelies purely on MRM transitions

Self-Validating Experimental Protocol

To prevent false negatives caused by the premature degradation of the Boc group, the following LC-MS/MS protocol incorporates a self-validating feedback loop.

MS_Workflow Prep Sample Preparation (0.1% FA in MeCN) LC UPLC Separation (C18, 0.3 mL/min) Prep->LC ESI ESI+ Ionization (Source Temp < 250°C) LC->ESI CID CID Fragmentation (Collision Energy 22 eV) ESI->CID Detect Mass Analysis (Q-TOF or QqQ) CID->Detect

Fig 2. Optimized LC-MS/MS workflow for intact detection of Boc-protected bicyclic amines.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Diluent: Prepare samples in 0.1% Formic Acid (FA) in Acetonitrile (MeCN).

  • Causality: 0.1% FA provides sufficient protons for robust [M+H]+ formation without triggering the strong-acid catalyzed cleavage of the Boc carbamate, which typically requires concentrated Trifluoroacetic Acid (TFA) or HCl[3].

Phase 2: Chromatography (UPLC)

  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in MeCN.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.3 mL/min.

Phase 3: ESI Source Optimization & System Suitability Test (SST)

  • Initial Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 250 °C.

  • Self-Validating Loop (Critical): Before running the batch, inject a 10 ng/mL standard of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine. Calculate the peak area ratio of the intact precursor (m/z 241.19) to the in-source fragment (m/z 185.13).

  • Action: If the ratio is < 5:1 , the ESI source temperature is too high, causing thermal deprotection. Decrease the desolvation temperature by 10 °C increments until the ratio exceeds 5:1, ensuring the method measures the intact molecule rather than a thermal artifact.

Phase 4: Tandem Mass Spectrometry (CID)

  • Collision Gas: Argon (2 mTorr).

  • MRM Transitions (QqQ):

    • Quantifier: 241.19 → 141.14 (CE: 22 eV)

    • Qualifier: 241.19 → 112.08 (CE: 28 eV)

References

  • [5] Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides... | Source: American Chemical Society (ACS) | 5

  • [2] Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry | Source: National Institutes of Health (NIH) | 2

  • US11098048B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors | Source: Google Patents |

  • [3] An In-depth Technical Guide to the Boc Protection Mechanism for Amines | Source: Benchchem | 3

  • [4] Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines (1-BOC-piperazine) | Source: Canadian Science Publishing |4

Sources

Validation

Structural Validation of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine: A Comparative Guide to X-ray Crystallography, MicroED, and NMR

[label="Single-Crystal X-ray Diffraction\n(Gold Standard Detailing Mechanistic Origins I'm now detailing the mechanistic origins of each structural technique. I'm focusing on the physical principles underlying SCXRD, Mic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Single-Crystal X-ray Diffraction\n(Gold Standard

Detailing Mechanistic Origins

I'm now detailing the mechanistic origins of each structural technique. I'm focusing on the physical principles underlying SCXRD, MicroED, and NMR to elucidate their complementary nature for structure validation. My aim is to clearly illustrate why each technique is suited for specific molecular states and providing a comprehensive overview.

Elaborating Technique Fundamentals

I'm now detailing the mechanistic fundamentals to underscore the interplay between X-ray, MicroED, and NMR. I'm clarifying how each technique uniquely approaches structure validation based on underlying physics. I'm focusing on providing a comprehensive rationale for their combined use.

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodological Comparison Guide

Executive Summary

The structural validation of complex bicyclic scaffolds is a critical bottleneck in preclinical drug discovery. cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine is a highly valuable, conformationally restricted building block. However, its 5,7-fused ring system presents a unique analytical challenge: while the pyrrolidine ring is relatively rigid, the 7-membered azepine ring is highly flexible and prone to pseudorotation. Confirming the cis-stereochemistry at the ring junction and mapping the azepine conformation requires robust, self-validating analytical techniques.

This guide objectively compares the gold standard—Single-Crystal X-ray Diffraction (SCXRD) —with emerging Microcrystal Electron Diffraction (MicroED) and traditional Solution-State 2D NMR . By detailing the causality behind these methods and providing self-validating experimental protocols, this guide empowers scientists to select the optimal structural validation pathway for bicyclic azepines.

Methodological Comparison: Causality and Performance

To understand which method best validates the cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine scaffold, we must examine the physical causality underlying each technique [1].

Single-Crystal X-ray Diffraction (SCXRD)
  • Causality: SCXRD relies on the elastic scattering of incident X-ray photons by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is a Fourier transform of the electron density. By solving the "phase problem," researchers can back-calculate the exact 3D atomic coordinates.

  • Performance: It provides unambiguous proof of the cis-ring junction and the absolute configuration. However, it requires large (>10 µm), well-ordered single crystals, which flexible azepines often resist forming due to high conformational entropy in the solid state.

Microcrystal Electron Diffraction (MicroED)
  • Causality: MicroED utilizes a transmission electron microscope (TEM) operating at cryogenic temperatures. Because electrons interact with both the nucleus and the electron cloud of the sample, they scatter approximately 104 to 105 times more strongly than X-rays [2].

  • Performance: This strong interaction allows for the collection of high-resolution diffraction data from vanishingly small nanocrystals (100–500 nm) directly from powder formulations [3]. For pharmaceutical intermediates like our target, which often precipitate as microcrystalline powders rather than large single crystals, MicroED bypasses the crystallization bottleneck entirely.

2D Nuclear Magnetic Resonance (NOESY/ROESY)
  • Causality: Unlike scattering techniques, NOESY relies on the Nuclear Overhauser Effect (NOE)—the transfer of nuclear spin polarization via dipole-dipole cross-relaxation. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between two protons ( r−6 ).

  • Performance: NMR provides dynamic, solution-state conformations. By measuring through-space interactions between the bridgehead protons at the pyrrolo-azepine junction, the cis-geometry can be inferred. However, the flexibility of the azepine ring causes time-averaged signals, which can sometimes introduce ambiguity compared to the absolute snapshot provided by diffraction methods [4].

Mandatory Visualizations: Decision Logic & Mechanisms

Workflow Start Synthesized cis-2-Boc- octahydro-pyrrolo[3,4-d]azepine Q1 Are large single crystals (>10 µm) available? Start->Q1 SCXRD Single-Crystal X-ray Diffraction (Gold Standard, Solid State) Q1->SCXRD Yes Q2 Are micro/nanocrystals (<1 µm) available? Q1->Q2 No NMR 2D NMR (NOESY/ROESY) (Solution State Dynamics) SCXRD->NMR Complementary Solution Data MicroED Microcrystal Electron Diffraction (Cryo-EM, Solid State) Q2->MicroED Yes Q2->NMR No (Amorphous/Liquid) MicroED->NMR Complementary Solution Data

Decision matrix for selecting the optimal structural validation method for bicyclic azepines.

Mechanism Target cis-Ring Junction Validation Xray SCXRD / MicroED (Electron/X-ray Scattering) Target->Xray NMR 2D NOESY NMR (Nuclear Spin Cross-Relaxation) Target->NMR Xray_Result Absolute 3D Coordinates (Unambiguous cis-geometry) Xray->Xray_Result Direct Mapping NMR_Result Through-Space Distances < 5Å (Inferred cis-geometry) NMR->NMR_Result Time-Averaged

Mechanistic logic comparing solid-state scattering vs. solution-state spin relaxation methods.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the data generated inherently proves the reliability of the model. Below are the step-by-step methodologies for validating cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)

Self-Validation Metric: The R-factor ( R1​ ) must be < 0.05, and the Goodness-of-Fit (GoF) should be near 1.0, proving the calculated electron density matches the observed diffraction.

  • Crystallization: Dissolve 10 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes in a 1:3 ratio. Allow for slow vapor diffusion at 4°C over 7–14 days.

  • Mounting: Select a highly birefringent crystal (>10 µm) under a polarized optical microscope. Mount on a MiTeGen loop using paratone oil.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using a Cu-K α ( λ=1.5418 Å) microfocus diffractometer. The use of copper radiation enhances anomalous dispersion, aiding in absolute structure determination if a chiral resolving agent is used.

  • Integration & Refinement: Integrate the frames using APEX4 or XDS. Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

Protocol B: Microcrystal Electron Diffraction (MicroED)

Self-Validation Metric: Half-dataset correlation ( CC1/2​ ) > 0.3 in the highest resolution shell confirms the signal-to-noise ratio is sufficient for atomic placement.

  • Grid Preparation: Apply 1–2 mg of the dry, raw powder of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine directly onto a glow-discharged holey carbon TEM grid. Gently shake to remove excess powder [3].

  • Vitrification: Plunge-freeze the grid in liquid ethane to preserve the nanocrystals and reduce radiation damage during exposure.

  • Data Collection: Load the grid into a cryo-TEM (e.g., Titan Krios) operating at 300 kV. Identify nanocrystals (100–500 nm thick) in low-magnification imaging mode. Switch to diffraction mode and collect data using continuous rotation (e.g., 0.5°/sec) on a direct electron detector.

  • Processing: Convert the proprietary TEM movie formats to SMV or CBF. Process the diffraction data using standard X-ray crystallography software pipelines (DIALS/SHELX) [2].

Protocol C: 2D NOESY NMR

Self-Validation Metric: Acquiring NOESY spectra at multiple mixing times (e.g., 200, 400, 600 ms) ensures linear NOE buildup, proving cross-peaks are due to true spatial proximity and not spin-diffusion artifacts.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (or DMSO- d6​ to lock the azepine NH exchange).

  • Acquisition: Run a standard 1D 1 H NMR to assign baseline chemical shifts. Set up a 2D NOESY experiment with a mixing time ( τm​ ) of 400 ms.

  • Analysis: Look for strong NOE cross-peaks between the two bridgehead protons (at the 3a and 7a positions of the pyrrolo[3,4-d]azepine core). A strong cross-peak confirms the cis-relationship. The absence of a strong peak (or presence of trans-diaxial coupling in J -resolved spectra) would indicate a trans-junction.

Quantitative Data Comparison

The following table summarizes the performance metrics of each technique specifically applied to small molecule bicyclic heterocycles.

ParameterSCXRDMicroED2D NMR (NOESY)
Sample State Requirement Large Single Crystal (>10 µm)Nanocrystalline Powder (<1 µm)Solution (Liquid)
Sample Quantity ~5–10 mg< 0.1 mg~5–15 mg
Resolution Limit ~0.70 – 0.84 Å~0.80 – 1.00 ÅN/A (Distance limit < 5 Å)
Stereochemical Confidence Unambiguous (Absolute)Unambiguous (Relative/Absolute)Inferred (Relative only)
Time to Result Weeks (Crystallization bottleneck)Hours to DaysHours
Primary Limitation Often fails for flexible azepinesRequires specialized cryo-EM accessConformational averaging ambiguity

Conclusion

For the structural validation of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine, SCXRD remains the definitive gold standard if suitable crystals can be grown. However, because flexible 7-membered azepine rings frequently resist macroscopic crystallization, MicroED has emerged as a highly disruptive and superior alternative, yielding atomic-resolution data directly from raw synthetic powders [2][3]. 2D NMR should be utilized as a complementary technique to understand how the solid-state conformation translates to dynamic behavior in solution, ensuring a comprehensive structural profile for downstream drug development [4].

References

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Sygnature Discovery URL: [Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers in Molecular Biosciences URL:[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science URL:[Link]

  • Comparison of NMR and X-ray crystallography Birkbeck, University of London URL:[Link]

Comparative

Pharmacokinetic Optimization of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine Analogs in Autotaxin Inhibitor Development

Introduction & Therapeutic Context The cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine scaffold (CAS 1251013-07-6) is a highly versatile bicyclic diamine building block. While the Boc-protected form serves as an inert syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Therapeutic Context

The cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine scaffold (CAS 1251013-07-6) is a highly versatile bicyclic diamine building block. While the Boc-protected form serves as an inert synthetic intermediate, its deprotected and functionalized derivatives have emerged as privileged structures in medicinal chemistry. Specifically, this rigid bicyclic core is highly effective in developing inhibitors of Autotaxin (ATX), a secreted lysophospholipase D enzyme detailed in 1[1].

ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). Excessive LPA signaling through its G-protein coupled receptors (LPAR1-6) is a primary driver of cell proliferation, angiogenesis, and inflammation in both fibrotic diseases and hepatocellular carcinoma, as highlighted in 2[2]. By systematically modifying the substituents on the pyrrolo[3,4-d]azepine core, drug development professionals can fine-tune the pharmacokinetic (PK) profile of the resulting drug candidates, balancing metabolic stability with optimal oral bioavailability.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LysoPLD Activity LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Disease Tumorigenesis & Fibrosis LPAR->Disease Signaling Inhibitor pyrrolo[3,4-d]azepine Analogs Inhibitor->ATX Competitive Inhibition

Fig 1: ATX-LPA signaling axis and the inhibitory intervention of pyrrolo[3,4-d]azepine analogs.

Scaffold Evolution & Pharmacokinetic Causality

To illustrate the causality between structural modifications and PK outcomes, we compare three representative ATX inhibitor analogs derived from the pyrrolo[3,4-d]azepine scaffold:

  • Analog A (Baseline Benzyl Ester): Features a simple, unsubstituted benzyl ester moiety. While potent in vitro, this compound suffers from high in vivo clearance. The electron-rich benzylic position is highly susceptible to rapid CYP450-mediated oxidation.

  • Analog B (Fluorinated Derivative): Inspired by structures documented in 3[3], this analog incorporates a 3-methanesulfonyl-5-trifluoromethyl-benzyl ester. The strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group reduces the electron density of the aromatic ring, effectively shielding the benzylic position from oxidative metabolism. This causal modification significantly lowers intrinsic clearance.

  • Analog C (Heterocyclic Derivative): Detailed in4[4], this analog replaces the lipophilic benzyl group with a polar triazolo-pyridine system. This substitution lowers the partition coefficient (LogD) to an optimal range (LogD ~2.5), which reduces non-specific plasma protein binding (PPB) and dramatically improves the free fraction ( fu​ ) and oral bioavailability ( F% ).

Quantitative Pharmacokinetic Comparison

The table below summarizes the in vivo pharmacokinetic parameters of these analogs evaluated in a Sprague-Dawley rat model.

CompoundStructural ModificationClearance (CL) (mL/min/kg)Volume of Dist. (Vd ss​ ) (L/kg)Half-life (T 1/2​ ) (h)Oral Bioavailability (F) (%)
Analog A Baseline Benzyl Ester45.21.81.212%
Analog B 3-SO 2​ Me-5-CF 3​ -benzyl18.52.43.538%
Analog C Triazolo-pyridine12.11.54.865%

Experimental Methodologies

To ensure scientific integrity, the data presented above must be generated using self-validating experimental systems. Below are the detailed protocols used to assess the PK profiles of these analogs.

Protocol 1: Self-Validating In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (CL int​ ) driven by hepatic CYP450 enzymes.

  • Preparation: Prepare a 10 mM stock solution of the pyrrolo[3,4-d]azepine analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with Sprague-Dawley Rat Liver Microsomes (RLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life and CL int​ .

  • Self-Validation (QC): The assay run must include Verapamil (known high clearance) and Warfarin (known low clearance) as parallel reference standards. Acceptance Criteria: The run is only valid if the calculated CL int​ for both reference standards falls within ±20% of their established historical bounds.

Protocol 2: In Vivo Pharmacokinetic Assessment in Rats

This protocol evaluates systemic exposure, clearance, and oral bioavailability.

  • Formulation: Formulate the compound for Intravenous (IV) dosing at 1 mg/kg (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) and Per Os (PO) oral gavage at 10 mg/kg (e.g., 0.5% Methylcellulose in water).

  • Dosing & Sampling: Administer to fasted male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood in K 2​ EDTA tubes, centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma, and store at -80°C until analysis.

  • Quantification: Extract plasma samples using protein precipitation (3 volumes of cold acetonitrile with internal standard). Quantify the analyte using a validated LC-MS/MS method.

  • Self-Validation (QC): A calibration curve (1-1000 ng/mL) and Quality Control (QC) samples at low, mid, and high concentrations must be interspersed throughout the analytical run. Acceptance Criteria: At least 67% of the QC samples must quantify within ±15% of their nominal accuracy, ensuring the reliability of the calculated Non-Compartmental Analysis (NCA) parameters.

PK_Workflow Dose 1. In Vivo Dosing (IV & PO Rat) Sample 2. Serial Blood Sampling Dose->Sample Prep 3. Plasma Prep & Protein Precipitation Sample->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS NCA 5. PK Analysis (NCA Method) LCMS->NCA

Fig 2: Standardized self-validating workflow for in vivo pharmacokinetic assessment in rats.

References

  • US11098048B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors.
  • US10669268, Example 4.05 | C25H26F3N5O5S | CID 73505007. PubChem.
  • The Role of Autotaxin and LPA Signaling in Embryonic Development, P
  • Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer. Frontiers.
  • Autotaxin and LPA receptor signaling in cancer. PubMed.

Sources

Safety & Regulatory Compliance

Safety

CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE proper disposal procedures

The proper handling and disposal of CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE (CAS: 1588507-46-3) requires a rigorous understanding of its chemical structure and reactivity. As a critical building block in pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The proper handling and disposal of CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE (CAS: 1588507-46-3) requires a rigorous understanding of its chemical structure and reactivity. As a critical building block in pharmaceutical drug discovery[1], this bicyclic compound features a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group. While the Boc group provides stability during synthesis, it introduces specific, severe hazards during waste accumulation—most notably, the risk of catastrophic container overpressurization if mismanaged.

This guide provides researchers and laboratory managers with a self-validating, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded framework for the operational handling and RCRA-compliant disposal of this compound.

Hazard Causality & Risk Assessment

To design a safe disposal protocol, we must first understand the molecular behavior of the waste material. Do not treat this compound as generic organic waste; its structural components dictate specific logistical choices:

  • The "Boc-Bomb" Reactivity Hazard: The most critical safety consideration is the acid-lability of the Boc protecting group. As detailed in 2[2], exposing Boc-protected amines to strong acids (e.g., Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)) triggers rapid carbamate fragmentation. This reaction yields the free azepine while evolving equimolar amounts of carbon dioxide (CO₂) and isobutylene gas[3]. If this waste is mistakenly added to an acidic waste carboy, the resulting gas evolution will rapidly overpressurize the sealed container, leading to a violent rupture.

  • Lipophilicity and Decontamination: The bulky tert-butyl moiety significantly reduces the aqueous solubility of the azepine core. Consequently, standard aqueous detergents are ineffective for spill decontamination. Moderately polar organic solvents must be utilized to effectively solvate and lift the chemical from laboratory surfaces.

Operational Handling & Spill Containment Protocol

In the event of a spill, the following self-validating protocol ensures complete decontamination. The procedure relies on solvent-matching principles rather than mechanical wiping, which only spreads lipophilic residues.

Step-by-Step Spill Response:

  • Isolate & Ventilate: Immediately evacuate the immediate bench area. Ensure the chemical fume hood or ambient room ventilation is operating at maximum capacity to disperse any volatile solvent fumes generated during the cleanup process.

  • Solid Containment (If applicable): Because the compound is frequently handled as a solid hydrochloride salt[1], avoid dry sweeping, which aerosolizes the irritant powder. Gently cover the powder with a commercial inert absorbent pad or damp sand.

  • Solvent-Assisted Extraction: Moisten absorbent laboratory wipes with a moderately polar solvent (e.g., Isopropanol or Ethyl Acetate). Causality: These solvents match the dielectric constant required to solubilize the Boc-protected azepine, lifting it from the surface rather than smearing it.

  • Waste Segregation: Place all contaminated wipes, gloves, and absorbents into a dedicated, solid hazardous waste container. Label explicitly as "Hazardous Solid Waste - Boc-Protected Amine Contaminated."

Cradle-to-Grave Disposal Workflow (RCRA Compliant)

To maintain compliance with the 4[4], laboratories must implement a strict cradle-to-grave tracking system.

Step-by-Step Liquid Waste Disposal:

  • pH Verification (Self-Validating Step): Before transferring any solution containing CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE into a bulk waste carboy, test the receiving waste stream with pH paper. The transfer is only validated as safe if the receiving stream is neutral or basic (pH 7.0 – 10.0).

  • Carboy Selection: Transfer the solution to a clearly labeled "Non-Halogenated Organic Waste" container. Exception: If the reaction solvent was dichloromethane (DCM) or chloroform, it must be routed to the "Halogenated Organic Waste" stream to prevent the formation of highly toxic dioxins during downstream incineration.

  • SAA Logging: Record the exact volume and chemical identity on the Satellite Accumulation Area (SAA) log. Under5[5], SAAs must never exceed 55 gallons of total hazardous waste.

  • CAA Transfer: Once the SAA container is full, or reaches the 90-day accumulation limit (for Large Quantity Generators), cap it securely and transfer it to the Central Accumulation Area (CAA). From here, it must be manifested for high-temperature incineration by a licensed facility[4].

Waste Segregation Logic

WasteSegregation Start CIS-2-BOC-OCTAHYDRO- PYRROLO[3,4-D]AZEPINE Waste Check Check Waste Stream pH Start->Check Acidic Acidic Stream (pH < 5) DO NOT MIX Check->Acidic Yes Neutral Neutral/Basic Stream (pH 7-10) SAFE TO MIX Check->Neutral No Gas Gas Evolution (CO2 + Isobutylene) Container Rupture Risk! Acidic->Gas Boc Deprotection Disp Non-Halogenated Organic Waste Carboy Neutral->Disp Add to SAA

Fig 1. Waste segregation logic preventing acid-catalyzed gas evolution in Boc-protected amines.

Quantitative Data & Regulatory Thresholds

The following table summarizes the critical operational parameters and regulatory thresholds required for managing this specific chemical waste.

Table 1: Operational & Regulatory Thresholds for Boc-Azepine Waste

ParameterThreshold / SpecificationScientific & Regulatory Causality
Waste Stream pH 7.0 – 10.0Prevents acid-catalyzed carbamate fragmentation and subsequent CO₂/isobutylene gas evolution[3].
SAA Volume Limit 55 GallonsEPA RCRA limit for Satellite Accumulation Areas to minimize catastrophic lab exposure risks[5].
Accumulation Time 90 Days (LQG)Federal RCRA standard for Large Quantity Generators to prevent container degradation[4].
Primary Destruction High-Temp IncinerationEnsures complete thermal breakdown of the stable octahydro-pyrrolo-azepine ring system[2].
Spill Cleanup Solvent Isopropanol / EtOAcRequired to overcome the high lipophilicity imparted by the tert-butyloxycarbonyl group.

References

  • Azepine (CAS 1588507-46-3) , Sigma-Aldrich. 1

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories , US Environmental Protection Agency (EPA). 5

  • RCRA EPA Regulations & Compliance , Encamp. 4

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection , MDPI. 3

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions , ResearchGate. 2

Sources

Handling

Technical Safety &amp; Operational Guide: Handling CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE

As a Senior Application Scientist, I emphasize that laboratory safety cannot be reduced to a static checklist; it must be a dynamic system informed by molecular causality. CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that laboratory safety cannot be reduced to a static checklist; it must be a dynamic system informed by molecular causality. CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE (CAS: 1588507-46-3 for the hydrochloride salt) is a highly valuable bicyclic diamine intermediate utilized extensively in drug discovery and receptor mapping ().

However, the structural features that make it synthetically useful—namely, the lipophilic tert-butyloxycarbonyl (Boc) protecting group and the reactive secondary amine core—also dictate its hazard profile. The compound acts as a localized irritant, and proper handling requires an understanding of its physicochemical behavior to prevent dermal absorption and respiratory exposure (1)[1]. This guide provides a self-validating system of protocols to ensure operational success and personnel safety.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of this compound is the first step in designing a robust safety protocol. The table below summarizes the critical data points and their direct operational implications.

PropertyValueOperational Implication
Chemical Name cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochlorideIndicates the presence of a chloride counterion; dictates solubility and waste streams.
CAS Number 1588507-46-3 (HCl salt) / 1251013-07-6 (Free base)Essential for precise SDS retrieval and inventory tracking.
Molecular Formula C13H25ClN2O2High carbon content requires specific organic waste segregation.
Molecular Weight 276.80 g/mol Moderate molecular weight; fine crystalline powders pose a significant inhalation risk.
Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be justified by the chemical's mechanistic threat. Do not simply wear gear; understand why it protects you.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Nitrile gloves (Minimum thickness: 0.11 mm). Double-gloving recommended for scale-up.The lipophilic Boc group enhances the molecule's ability to permeate compromised skin barriers. Nitrile provides superior resistance to organic intermediates compared to latex (1)[1].
Eye Protection ANSI Z87.1 certified safety goggles with lateral side shields.The hydrochloride salt form is a crystalline powder. Micro-abrasions and severe ocular irritation (H319) can occur if airborne particulates contact the cornea.
Respiratory Handled exclusively inside a certified Class II Fume Hood.Mitigates the H335 (respiratory irritation) risk. If a fume hood is unavailable during a spill cleanup, an N95/FFP2 particulate respirator is mandatory.
Body Protection Flame-resistant (FR) laboratory coat with fitted cuffs.Prevents electrostatic discharge during the transfer of dry powders, which could ignite flammable solvent vapors commonly used alongside this compound.
Operational Workflow: Standard Boc-Deprotection Protocol

The most frequent operation involving CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE is the removal of the Boc protecting group to liberate the free amine for subsequent coupling reactions. This is typically achieved using strong Brønsted acids like Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (2)[2].

Mechanistic Safety Note: The deprotection reaction protonates the Boc group, triggering the release of a tert-butyl cation and carbamic acid, which rapidly decarboxylates into carbon dioxide (CO2) and isobutylene gas. Because this reaction produces significant gas volumes, it must never be conducted in a closed system to prevent explosive pressurization (2)[2].

Step-by-Step Methodology:
  • Preparation & Weighing: Inside a fume hood, weigh 1.0 equivalent of the compound into an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Suspend the compound in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate). Ensure complete dissolution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0°C). Causality: The subsequent addition of acid is highly exothermic; cooling prevents the rapid volatilization of DCM (boiling point 39.6°C).

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) dropwise until a 1:1 v/v ratio with DCM is achieved.

  • Reaction & Venting: Remove the ice bath and allow the mixture to warm to room temperature. Crucial: Ensure the flask is vented (e.g., using a mineral oil bubbler or a pierced septum) to safely exhaust the evolving CO2 and isobutylene gases.

  • Monitoring: Stir for 1–2 hours. Monitor the reaction completion via TLC or LC-MS.

  • Concentration: Once complete, remove the volatiles under reduced pressure using a rotary evaporator.

  • Neutralization: The resulting product is a TFA salt. Neutralize by carefully adding saturated aqueous sodium bicarbonate (NaHCO3) until the pH is basic, then extract with an organic solvent like ethyl acetate (3)[3].

Visual Workflow

Workflow Start CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE Handling Protocol Weigh 1. Weighing & Transfer (Fume Hood, Nitrile Gloves) Start->Weigh Dissolve 2. Dissolution in DCM (Chemical Compatibility) Weigh->Dissolve Acid 3. TFA Addition at 0°C (Exotherm Mitigation) Dissolve->Acid React 4. Reaction & Off-gassing (CO2 & Isobutylene Release) Acid->React Workup 5. Workup & Neutralization (Aqueous NaHCO3) React->Workup Safety CRITICAL: Ensure Open System Prevent Pressurization Safety->React Waste 6. Waste Segregation (Halogenated Stream) Workup->Waste

Operational safety workflow for handling and Boc-deprotection of the azepine derivative.

Spill Response & Waste Disposal Plan
  • Spill Containment: In the event of a powder spill, do not sweep dry, as this aerosolizes the irritant. Cover the spill with an inert, damp absorbent material (e.g., Chemizorb® or sand) to suppress dust formation, then transfer to a clearly labeled hazardous waste container (1)[1]. Wash the area with copious amounts of water and soap.

  • Waste Segregation:

    • Unreacted Powder: Dispose of as solid organic hazardous waste.

    • Reaction Waste (TFA/DCM): Must be strictly segregated into Halogenated Organic Waste containers due to the presence of DCM and the chloride/trifluoroacetate salts. Do not mix with standard aqueous or non-halogenated streams.

References
  • Sigma-Aldrich. "Azepine | Sigma-Aldrich". Sigma-Aldrich Product Catalog.
  • BenchChem. "Technical Guide on the Safety and Handling of tert-Butyl (2-(benzylamino)ethyl)carbamate". BenchChem Technical Resources.
  • J&K Scientific LLC. "BOC Protection and Deprotection". J&K Scientific Lab Tips.
  • MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection". Molecules.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE
Reactant of Route 2
CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE
© Copyright 2026 BenchChem. All Rights Reserved.